molecular formula C10H11BrO2 B117885 Ethyl 3-bromo-4-methylbenzoate CAS No. 147962-81-0

Ethyl 3-bromo-4-methylbenzoate

Cat. No.: B117885
CAS No.: 147962-81-0
M. Wt: 243.1 g/mol
InChI Key: ILZQYNXOOLMOGA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZQYNXOOLMOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565862
Record name Ethyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147962-81-0
Record name Ethyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromo-4-methylbenzoate (CAS No. 147962-81-0), a substituted aromatic ester of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and a plausible synthetic route. Due to the limited availability of experimental data for this specific isomer, information for the related isomer, Ethyl 4-bromo-3-methylbenzoate, is provided for comparative purposes where noted.

Compound Identification

This section provides the key identifiers for this compound.

IdentifierValue
Compound Name This compound
CAS Number 147962-81-0[1][2]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
IUPAC Name This compound[1]
Synonyms Benzoic acid, 3-bromo-4-methyl-, ethyl ester; 3-Bromo-4-methyl-benzoic acid ethyl ester[1]
InChIKey ILZQYNXOOLMOGA-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)C)Br[1]

Physical and Chemical Properties

Table 2.1: Computed Physical and Chemical Properties of this compound

PropertyValueSource
XLogP3 3.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 241.99424 DaPubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]

Table 2.2: Experimental Properties of Isomer: Ethyl 4-bromo-3-methylbenzoate (CAS 160313-69-9)

PropertyValue
Physical State Colorless to light yellow clear liquid
Boiling Point 275 °C (lit.)
Density 1.379 g/cm³ (Predicted)
Refractive Index 1.538
Flash Point 137 °C

Safety and Hazard Information

Safety and hazard data specific to this compound is not available. The following information is for the isomer Ethyl 4-bromo-3-methylbenzoate (CAS 160313-69-9) and should be used as a reference with caution.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation mark)[3]
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501

Synthesis and Experimental Protocols

This compound can be synthesized via a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The general workflow involves the bromination of the aromatic ring followed by the esterification of the carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Fischer Esterification A 4-Methylbenzoic Acid Reagent1 Br₂ / FeBr₃ A->Reagent1 B 3-Bromo-4-methylbenzoic Acid C 3-Bromo-4-methylbenzoic Acid Reagent1->B Reagent2 Ethanol (excess) H₂SO₄ (cat.) C->Reagent2 D This compound Reagent2->D

Plausible two-step synthesis pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylbenzoic Acid (General Protocol)

This procedure is based on the standard electrophilic aromatic substitution (bromination) of a toluene derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings to the mixture.

  • Bromine Addition: Slowly add an equimolar amount of bromine (Br₂) dropwise to the stirred solution at room temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be neutralized with a base trap.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 3-bromo-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (General Protocol - Fischer Esterification)

This procedure is a standard acid-catalyzed esterification.[5]

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-4-methylbenzoic acid with a large excess of absolute ethanol, which acts as both a reactant and the solvent.

  • Catalyst Addition: Add a catalytic amount (a few drops) of concentrated sulfuric acid to the mixture.[5]

  • Reflux: Heat the mixture to reflux with stirring for several hours. The reaction is an equilibrium, and using excess ethanol helps to drive it towards the product side.

  • Reaction Monitoring: Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.

  • Workup: After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Neutralization: Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Continue washing until CO₂ evolution ceases. Then, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic Data

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-4-methylbenzoate from 3-bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-bromo-4-methylbenzoate, a valuable intermediate in the preparation of various pharmaceutical compounds. The primary method detailed is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] This document outlines the signaling pathway of the reaction, a detailed experimental workflow, and quantitative data to guide laboratory synthesis.

Reaction Principle: Fischer-Speier Esterification

The synthesis of this compound from 3-bromo-4-methylbenzoic acid is achieved through Fischer-Speier esterification. This reaction involves the treatment of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[1][2][3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and the water formed as a byproduct is often removed.[6]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the ethanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[1][2][4]

Signaling Pathway of Fischer-Speier Esterification

Fischer_Esterification Fischer-Speier Esterification Pathway Carboxylic_Acid 3-Bromo-4-methylbenzoic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Alcohol Ethanol Alcohol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H+ Catalyst_Out H+ (regenerated) Protonated_Ester->Catalyst_Out Water Water Catalyst_In H+ (from H₂SO₄) Catalyst_In->Carboxylic_Acid

Caption: Mechanism of the acid-catalyzed esterification.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Fischer esterification of a closely related substrate, 3-bromobenzoic acid, with methanol. These values can serve as a strong starting point for the synthesis of this compound.

ParameterValueReference
Reactants
Carboxylic Acid1.0 equivalent[7][8]
Alcohol (Ethanol)Excess (often used as solvent)[7][8]
Catalyst (H₂SO₄)Catalytic amount[7][8]
Reaction Conditions
TemperatureReflux[7][8]
Reaction Time~10 hours[7]
Yield
Isolated Yield~85% (for methyl ester)[7]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

  • 3-bromo-4-methylbenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Synthesis_Workflow Synthesis Workflow Start Start Reaction_Setup Reaction Setup: - Add 3-bromo-4-methylbenzoic acid to ethanol in a round-bottom flask. - Add concentrated H₂SO₄ catalyst. Start->Reaction_Setup Reflux Reflux: - Heat the mixture to reflux for several hours. Reaction_Setup->Reflux Workup Work-up: - Cool the reaction mixture. - Remove excess ethanol. - Dilute with water and extract with an organic solvent. Reflux->Workup Washing Washing: - Wash the organic layer with NaHCO₃ solution and brine. Workup->Washing Drying Drying: - Dry the organic layer over anhydrous Na₂SO₄. Washing->Drying Purification Purification: - Filter and evaporate the solvent. - Purify by distillation or chromatography if necessary. Drying->Purification Product This compound Purification->Product End End Product->End

Caption: Step-by-step synthesis and purification process.

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol. While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7][8]

  • Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as diethyl ether.

  • Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography if necessary to achieve high purity.

This comprehensive guide provides the essential information for the successful synthesis of this compound. Researchers are advised to adapt the procedure based on their specific laboratory conditions and to adhere to all standard safety protocols when handling the reagents.

References

"physical and chemical properties of Ethyl 3-bromo-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-bromo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern on the benzene ring, featuring a bromine atom and a methyl group, provides reactive sites for further chemical transformations. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a logical workflow for its preparation.

Chemical Identity and Structure
  • IUPAC Name: this compound[1]

  • Synonyms: 3-Bromo-4-methyl-benzoic acid ethyl ester, Benzoic acid, 3-bromo-4-methyl-, ethyl ester[1]

  • CAS Number: 147962-81-0[1]

  • Molecular Formula: C₁₀H₁₁BrO₂[1]

  • Molecular Weight: 243.10 g/mol [1]

  • Chemical Structure:

C---C---C(=O)OCC || | || C---C---C \ / C C | CH3

Quantitative Data Summary

The following tables summarize the key physical and computed properties of this compound.

Table 1: Physical Properties

PropertyValueSource
Molecular Weight 243.10 g/mol [1]
Exact Mass 241.99424 Da[1]
Monoisotopic Mass 241.99424 Da[1]
Appearance Orange oil (based on similar methyl ester)[2]
Storage Temperature Room temperature, under inert atmosphere[3][4]

Table 2: Computed Chemical Properties

PropertyValueSource
XLogP3 3.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 26.3 Ų[1]
Heavy Atom Count 13[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of the corresponding methyl ester, Mthis compound.[2]

Objective: To synthesize this compound from 3-bromo-4-methylbenzoic acid and ethanol.

Materials:

  • 3-bromo-4-methylbenzoic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Suspend 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) to the suspension.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 60-70°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for several hours (e.g., 24-48 hours) until completion.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.[2]

  • Extraction: Dissolve the resulting residue in ethyl acetate.[2] Transfer the solution to a separatory funnel.

  • Washing: Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[2] Subsequently, wash with brine.

  • Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[2]

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Logical and Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow A 1. Reactant Preparation (3-bromo-4-methylbenzoic acid, Ethanol, Sulfuric Acid) B 2. Fischer Esterification (Reflux at 60-70°C) A->B C 3. Reaction Work-up (Cooling & Solvent Removal) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Neutralization & Washing (aq. NaHCO₃, Brine) D->E F 6. Drying & Filtration (Anhydrous MgSO₄) E->F G 7. Solvent Evaporation (Rotary Evaporator) F->G H 8. Purification (Optional) (Column Chromatography) G->H Crude Product I Final Product (this compound) G->I If pure H->I

Caption: Workflow for the synthesis of this compound.

Spectral Information

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, a quartet for the ethyl ester's -OCH₂- group, a triplet for the ethyl ester's -CH₃ group, and a singlet for the methyl group on the benzene ring.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring (with varying shifts due to the bromo, methyl, and ester substituents), the -OCH₂- carbon, and the two methyl carbons.

  • IR Spectroscopy: The infrared spectrum would prominently feature a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching bands and aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

For reference, spectral data for the related compound Ethyl 4-bromo-3-methylbenzoate is available, including GC-MS and vapor phase IR spectra.[5] Researchers can consult spectral databases like the Spectral Database for Organic Compounds (SDBS) for data on similar structures.[6]

References

An In-depth Technical Guide to the Structural Isomers and Nomenclature of Ethyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of ethyl 3-bromo-4-methylbenzoate, a compound of interest in pharmaceutical and chemical research. This document details the nomenclature, physicochemical properties, and synthetic methodologies related to these isomers, presenting data in a clear and accessible format to support research and development activities.

Introduction to this compound and its Isomers

This compound is an aromatic ester with the molecular formula C₁₀H₁₁BrO₂. The core structure consists of a benzene ring substituted with an ethyl carboxylate group, a bromine atom, and a methyl group. The relative positions of the bromo and methyl substituents on the benzene ring give rise to ten distinct positional isomers, each with unique physical and chemical properties. A thorough understanding of these isomers is crucial for their unambiguous identification, synthesis, and application in various scientific fields.

Nomenclature of Positional Isomers

The systematic IUPAC nomenclature for the ten positional isomers of ethyl bromo-methylbenzoate is presented below. The numbering of the benzene ring begins at the carbon atom bearing the ethyl carboxylate group (position 1).

  • Ethyl 2-bromo-3-methylbenzoate

  • Ethyl 2-bromo-4-methylbenzoate

  • Ethyl 2-bromo-5-methylbenzoate

  • Ethyl 2-bromo-6-methylbenzoate

  • Ethyl 3-bromo-2-methylbenzoate

  • This compound[1]

  • Ethyl 3-bromo-5-methylbenzoate[2]

  • Ethyl 4-bromo-2-methylbenzoate

  • Ethyl 4-bromo-3-methylbenzoate

  • Ethyl 5-bromo-2-methylbenzoate

Comparative Physicochemical Data

The following tables summarize the available quantitative data for the positional isomers of ethyl bromo-methylbenzoate, facilitating easy comparison of their physical properties.

Table 1: General and Physical Properties of Ethyl bromo-methylbenzoate Isomers

IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Ethyl 2-bromo-3-methylbenzoate155694-83-0C₁₀H₁₁BrO₂243.10
Ethyl 2-bromo-4-methylbenzoate155694-82-9C₁₀H₁₁BrO₂243.10
Ethyl 2-bromo-5-methylbenzoate155694-84-1C₁₀H₁₁BrO₂243.10
Ethyl 2-bromo-6-methylbenzoate1243389-08-3C₁₀H₁₁BrO₂243.10
Ethyl 3-bromo-2-methylbenzoate359629-89-9C₁₀H₁₁BrO₂243.10
This compound147962-81-0C₁₀H₁₁BrO₂243.10
Ethyl 3-bromo-5-methylbenzoate612834-81-8C₁₀H₁₁BrO₂243.10
Ethyl 4-bromo-2-methylbenzoate220389-34-4C₁₀H₁₁BrO₂243.10289.8±20.0[3]
Ethyl 4-bromo-3-methylbenzoate160313-69-9C₁₀H₁₁BrO₂243.10275[4]
Ethyl 5-bromo-2-methylbenzoate359629-91-7C₁₀H₁₁BrO₂243.10276.0±20.0[5]1.378±0.06[5]

Table 2: Spectroscopic Data of Ethyl bromo-methylbenzoate Isomers

IUPAC Name¹H NMR Data (CDCl₃, δ ppm)¹³C NMR Data (CDCl₃, δ ppm)
Ethyl 4-bromo-3-methylbenzoate7.86 (d, J=8.6 Hz, 1H), 7.52 (d, J=8.4 Hz, 1H), 4.37-4.27 (m, 2H), 2.41 (s, 3H), 1.37-1.30 (m, 3H)165.6, 131.4, 130.9, 129.2, 127.7, 61.0, 21.6, 14.1

Note: Spectroscopic data for other isomers is limited in the available literature. The provided data for Ethyl 4-bromo-3-methylbenzoate is inferred from data for similar compounds.[6]

Experimental Protocols: Synthesis of Isomers

The primary route for the synthesis of ethyl bromo-methylbenzoate isomers is the esterification of the corresponding bromo-methylbenzoic acid with ethanol. Two common and effective methods are the Fischer esterification and the Steglich esterification.

General Protocol for Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Procedure:

  • To a solution of the respective bromo-methylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

  • Heat the reaction mixture at reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

General Protocol for Steglich Esterification

The Steglich esterification is a milder method that uses a coupling agent and a catalyst, making it suitable for substrates that are sensitive to strong acidic conditions.[7][8][9][10][11]

Procedure:

  • Dissolve the bromo-methylbenzoic acid (1.0 eq) and ethanol (1.2 eq) in an anhydrous aprotic solvent like dichloromethane.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by TLC.[7]

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute hydrochloric acid to remove excess DMAP, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Visualization of Isomeric Relationships

The following diagram, generated using Graphviz, illustrates the logical relationship between the different positional isomers of ethyl bromo-methylbenzoate based on the substitution pattern on the benzene ring.

Isomers cluster_ortho Ortho-Bromo Isomers cluster_meta Meta-Bromo Isomers cluster_para Para-Bromo Isomers cluster_five 5-Bromo Isomer Ethyl 2-bromo-3-methylbenzoate Ethyl 2-bromo-3-methylbenzoate Ethyl 2-bromo-4-methylbenzoate Ethyl 2-bromo-4-methylbenzoate Ethyl 2-bromo-5-methylbenzoate Ethyl 2-bromo-5-methylbenzoate Ethyl 2-bromo-6-methylbenzoate Ethyl 2-bromo-6-methylbenzoate Ethyl 3-bromo-2-methylbenzoate Ethyl 3-bromo-2-methylbenzoate This compound This compound Ethyl 3-bromo-5-methylbenzoate Ethyl 3-bromo-5-methylbenzoate Ethyl 4-bromo-2-methylbenzoate Ethyl 4-bromo-2-methylbenzoate Ethyl 4-bromo-3-methylbenzoate Ethyl 4-bromo-3-methylbenzoate Ethyl 5-bromo-2-methylbenzoate Ethyl 5-bromo-2-methylbenzoate Ethyl Benzoate Core Ethyl Benzoate Core Ethyl Benzoate Core->Ethyl 2-bromo-3-methylbenzoate 2-Br, 3-Me Ethyl Benzoate Core->Ethyl 2-bromo-4-methylbenzoate 2-Br, 4-Me Ethyl Benzoate Core->Ethyl 2-bromo-5-methylbenzoate 2-Br, 5-Me Ethyl Benzoate Core->Ethyl 2-bromo-6-methylbenzoate 2-Br, 6-Me Ethyl Benzoate Core->Ethyl 3-bromo-2-methylbenzoate 3-Br, 2-Me Ethyl Benzoate Core->this compound 3-Br, 4-Me Ethyl Benzoate Core->Ethyl 3-bromo-5-methylbenzoate 3-Br, 5-Me Ethyl Benzoate Core->Ethyl 4-bromo-2-methylbenzoate 4-Br, 2-Me Ethyl Benzoate Core->Ethyl 4-bromo-3-methylbenzoate 4-Br, 3-Me Ethyl Benzoate Core->Ethyl 5-bromo-2-methylbenzoate 5-Br, 2-Me

Positional Isomers of Ethyl Bromo-methylbenzoate.

Conclusion

This technical guide has provided a detailed overview of the structural isomers of this compound. By consolidating information on nomenclature, physicochemical properties, and synthetic protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The clear presentation of comparative data and detailed experimental methodologies is intended to facilitate further research and application of these compounds.

References

Spectroscopic Data for Ethyl 3-bromo-4-methylbenzoate Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Ethyl 3-bromo-4-methylbenzoate has not yielded a complete and verified dataset from publicly available resources. While spectral information for isomers such as Ethyl 4-bromo-3-methylbenzoate and related compounds is accessible, the specific data for the 3-bromo-4-methyl isomer remains elusive in the searched scientific literature and chemical databases.

This lack of readily available experimental data prevents the compilation of a detailed technical guide as requested. The creation of accurate data tables, experimental protocols, and meaningful visualizations is contingent on having reliable, published spectroscopic information.

Researchers, scientists, and drug development professionals seeking this specific information are encouraged to consult specialized chemical suppliers who may possess internal analytical data or to perform the synthesis and spectroscopic characterization of this compound to generate the required data.

General Experimental Protocols

For researchers intending to acquire the spectroscopic data independently, the following general methodologies for NMR, IR, and MS analysis of similar aromatic esters are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to be set include the spectral width, number of scans, relaxation delay, and pulse width. The resulting spectrum would provide information on the chemical environment of the hydrogen atoms, their multiplicity (singlet, doublet, triplet, etc.), and integration (the relative number of protons).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is typically required. Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts would indicate the types of carbon atoms present (e.g., aromatic, carbonyl, aliphatic).

Infrared (IR) Spectroscopy

Sample Preparation: For IR analysis, a small amount of the liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, if the compound is a solid, it could be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., chloroform) for analysis in a solution cell.

Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the C=O stretch of the ester, C-H stretches of the aromatic and aliphatic groups, and C-Br stretch.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of the sample would be introduced into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass spectrum would show the molecular ion peak (M⁺), corresponding to the molecular weight of the compound, and various fragment ion peaks, which can provide structural information. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

Logical Relationship of Spectroscopic Data to Chemical Structure

The following diagram illustrates the logical connection between the different spectroscopic techniques and the structural information they would provide for this compound.

G cluster_structure This compound Structure cluster_data Spectroscopic Data Structure Chemical Structure (C10H11BrO2) HNMR 1H NMR Structure->HNMR Proton Environment Spin-Spin Coupling CNMR 13C NMR Structure->CNMR Carbon Skeleton IR IR Structure->IR Functional Groups (C=O, C-O, C-Br) MS MS Structure->MS Molecular Weight Fragmentation Pattern

Caption: Relationship between spectroscopic data and chemical structure.

Generalized Experimental Workflow

The diagram below outlines a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

G start Sample Preparation nmr NMR Spectroscopy (1H, 13C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Generalized workflow for spectroscopic analysis.

The Synthetic Versatility of Ethyl 3-bromo-4-methylbenzoate: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-4-methylbenzoate is a versatile aromatic building block with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Its strategic placement of bromo, methyl, and ethyl ester functionalities allows for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its applications, complete with experimental protocols and data to facilitate its use in research and development.

Core Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex scaffolds.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] this compound is an excellent substrate for such reactions, allowing for the synthesis of a variety of 3-aryl-4-methylbenzoate derivatives. These biaryl structures are prevalent in many biologically active molecules, including angiotensin II receptor blockers like Telmisartan.[2][3][4][5]

A key application of this compound is in the synthesis of intermediates for angiotensin II receptor antagonists. The coupling with a suitable boronic acid can generate a biaryl core structure that is central to the pharmacological activity of these drugs.[2][3][4][5]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings of aryl bromides similar to this compound. This data provides a baseline for expected outcomes and serves as a starting point for reaction optimization.

Aryl Bromide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl 3-iodobenzoatep-Tolylmagnesium chloridePdCl₂(PPh₃)₂ (1.3)--THFRTOvernight~60
4-Amino-3-bromobenzoic acidArylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃Dioxane/H₂O10012-2470-90
2-Bromo-6-methyl-1H-benzo[d]imidazoleArylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O1001280-95
4-Bromo-6-methylbenzo[d]thiazoleArylboronic acidPd₂(dba)₃ (10)-Na₂CO₃Dioxane/H₂OReflux460-80

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate via Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura coupling of this compound with p-tolylboronic acid.

Materials:

  • This compound

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).

  • Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate.[6]

Suzuki_Miyaura_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - p-Tolylboronic acid - K₂CO₃ B Add Solvents: Toluene, Ethanol, Water A->B C Degas Mixture B->C D Add Catalyst: Pd(OAc)₂ & PPh₃ C->D E Heat to Reflux (80-90°C) D->E F Stir for 12-24h E->F G Monitor by TLC F->G H Cool & Dilute with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry over MgSO₄ & Concentrate I->J K Purify by Column Chromatography J->K Product Ethyl 4'-methyl- [1,1'-biphenyl]-3-carboxylate K->Product Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (+ R-B(OH)₂) Start->Suzuki Heck Heck (+ Alkene) Start->Heck Sonogashira Sonogashira (+ Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Product_Suzuki Biaryl Compounds Suzuki->Product_Suzuki Product_Heck Styrene Derivatives Heck->Product_Heck Product_Sonogashira Aryl Alkynes Sonogashira->Product_Sonogashira Product_Buchwald Aryl Amines Buchwald->Product_Buchwald

References

The Strategic Role of Ethyl 3-bromo-4-methylbenzoate and its Analogs as Core Intermediates in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-4-methylbenzoate and its structural isomers are pivotal intermediates in the synthesis of a multitude of high-value active pharmaceutical ingredients (APIs). Their unique molecular architecture, featuring a reactive bromine atom and functional ester and methyl groups on a benzene ring, provides a versatile scaffold for constructing complex molecular frameworks. This technical guide elucidates the critical role of these intermediates, with a particular focus on their application in the synthesis of Angiotensin II Receptor Blockers (ARBs), a blockbuster class of antihypertensive drugs. Detailed experimental protocols, quantitative data, and diagrammatic representations of synthetic and biological pathways are provided to offer a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Versatility of Brominated Benzoate Intermediates

This compound (CAS: 182333-33-3) and its related isomers are aromatic carboxylic acid esters that serve as fundamental building blocks in organic synthesis. The presence of a bromine atom ortho to a methyl group and meta to an ethyl ester function makes it a highly valuable precursor for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in creating the biphenyl core structure characteristic of the 'sartan' class of drugs.

While various isomers exist, the underlying principle of their utility remains the same: to act as a handle for the strategic introduction of aryl moieties, ultimately leading to the final, complex API. This guide will focus on the synthetic pathway to Telmisartan, a widely prescribed ARB, to illustrate the quintessential role of these intermediates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Varies from colorless to light yellow liquid/solid
Boiling Point Approx. 275-302 °C (for related isomers)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)

Synthetic Application: The Gateway to Angiotensin II Receptor Blockers (ARBs)

The primary pharmaceutical application of bromo-methylbenzoate esters lies in the synthesis of the key biphenyl intermediate required for ARBs like Telmisartan. The synthesis of Telmisartan involves the construction of a complex heterocyclic system attached to a biphenyl carboxylic acid moiety. This compound and its analogs are instrumental in forming this biphenyl core.

A representative synthetic pathway involves the Suzuki-Miyaura cross-coupling reaction to create a 4'-methylbiphenyl-2-carboxylic acid ester, which is then further functionalized.

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Intermediate Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide (structurally analogous to this compound) with an arylboronic acid to form the biphenyl core of sartan drugs.

Materials:

  • Aryl Bromide (e.g., Methyl 2-bromobenzoate as a stand-in for the core structure) (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add the aryl bromide (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • To this stirred suspension, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4'-methylbiphenyl-2-carboxylic acid methyl ester by column chromatography on silica gel.

Quantitative Data for Key Synthetic Intermediates

The following table summarizes typical yields and key analytical data for the intermediates in the Telmisartan synthesis, starting from a biphenyl precursor.

IntermediateSynthetic StepTypical Yield (%)Key Analytical Data (¹H NMR, δ ppm)
4'-Methylbiphenyl-2-carboxylic acid methyl esterSuzuki-Miyaura Coupling85-957.8-7.2 (m, 8H, Ar-H), 3.6 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃)
Methyl 4'-(bromomethyl)biphenyl-2-carboxylateRadical Bromination70-807.9-7.3 (m, 8H, Ar-H), 4.5 (s, 2H, CH₂Br), 3.6 (s, 3H, OCH₃)
Telmisartan tert-butyl esterN-Alkylation60-70Characteristic peaks for the bibenzimidazole and biphenyl moieties.
TelmisartanHydrolysis>90Final API confirmation by HPLC, MS, and NMR.

Visualization of Key Pathways and Workflows

Synthetic Workflow for Telmisartan Intermediate

The following diagram illustrates the key steps in the synthesis of the biphenyl intermediate for Telmisartan, starting from a brominated benzoic acid ester.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate1 Key Biphenyl Intermediate cluster_functionalization Functionalization cluster_intermediate2 Activated Intermediate cluster_final_step API Synthesis cluster_api Final Product A This compound (or related isomer) C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 4'-Methylbiphenyl-2-carboxylic acid ethyl ester C->D E Radical Bromination D->E F Ethyl 4'-(bromomethyl)biphenyl -2-carboxylate E->F G N-Alkylation with Bibenzimidazole Core F->G H Telmisartan G->H

Caption: Synthetic workflow for Telmisartan highlighting the role of the brominated intermediate.

Mechanism of Action: Angiotensin II Receptor Blockade

Telmisartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor. This prevents the physiological actions of Angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure. The signaling pathway is illustrated below.

Caption: Signaling pathway of Angiotensin II and the blocking action of Telmisartan.

Conclusion

This compound and its structural analogs are indispensable intermediates in the pharmaceutical industry. Their utility in forming the core biphenyl structure of Angiotensin II Receptor Blockers exemplifies their strategic importance. The synthetic routes, while multi-stepped, are robust and amenable to large-scale industrial production. A thorough understanding of the reaction mechanisms, experimental protocols, and the biological pathways of the resulting APIs is paramount for the continued development of novel therapeutics. This guide provides a foundational framework for researchers and professionals engaged in this critical area of medicinal chemistry.

An In-depth Technical Guide to Ethyl 3-bromo-4-methylbenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-4-methylbenzoate is a valuable substituted benzoate ester that serves as a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and specialty chemical industries. Its specific substitution pattern offers a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, a detailed experimental protocol for its synthesis, and its known applications.

Introduction and Historical Context

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its synthesis and existence are a logical extension of classical organic chemistry principles developed over the 19th and 20th centuries. The preparation of substituted benzoic acids and their subsequent esterification are fundamental reactions in organic synthesis.

The likely historical development would have followed a two-step process:

  • Synthesis of 3-bromo-4-methylbenzoic acid: The synthesis of this precursor acid is the critical step. The bromination of p-toluic acid or other related precursors would have been explored as chemists systematically investigated the reactivity of aromatic compounds.

  • Esterification: The well-established Fischer-Speier esterification method, or similar acid-catalyzed esterification reactions, would then be applied to convert the carboxylic acid to its ethyl ester.

The compound's utility as a building block in more complex molecules has led to its commercial availability and its appearance in modern chemical literature and patents, solidifying its importance as a research chemical.

Physicochemical Properties

A summary of the key quantitative data for this compound and its precursor, 3-bromo-4-methylbenzoic acid, is presented below for easy comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 147962-81-0
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Boiling Point 275 °C (lit.)[1]
Appearance Colorless to light yellow liquid
Storage Inert atmosphere, room temperature

Table 2: Physicochemical Properties of 3-bromo-4-methylbenzoic acid

PropertyValue
IUPAC Name 3-bromo-4-methylbenzoic acid
CAS Number 7697-26-9
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Melting Point 204 °C
Appearance White to pale yellow solid

Synthesis Pathway

The most common and logical synthetic route to this compound involves a two-step process, starting from 4-methylbenzoic acid (p-toluic acid). The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification Start 4-Methylbenzoic Acid Precursor 3-Bromo-4-methylbenzoic Acid Start->Precursor  Br₂, FeBr₃   Product This compound Precursor->Product  Ethanol, H₂SO₄ (cat.)  

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of 3-bromo-4-methylbenzoic acid

This procedure is based on the electrophilic aromatic substitution (bromination) of 4-methylbenzoic acid.

Materials:

  • 4-Methylbenzoic acid (p-toluic acid)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Liquid bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium bisulfite (NaHSO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂) or diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzoic acid in carbon tetrachloride. Add a catalytic amount of iron(III) bromide. If using iron filings, add them to the flask.

  • Bromination: From a dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The hydrogen bromide gas evolved should be directed to a gas trap.

  • Reaction Completion: After the addition of bromine is complete, gently heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bisulfite to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% hydrochloric acid and water. Extract the aqueous layers with dichloromethane or diethyl ether.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude 3-bromo-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol details the acid-catalyzed esterification of 3-bromo-4-methylbenzoic acid with ethanol.

Materials:

  • 3-bromo-4-methylbenzoic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-methylbenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Work-up: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis. The presence of the bromine atom and the ester functional group allows for a variety of subsequent chemical transformations.

  • Cross-Coupling Reactions: The aryl bromide moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular frameworks, including biaryl structures often found in pharmaceuticals.

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives.

  • Pharmaceutical Intermediates: While specific drug synthesis pathways are often proprietary, compounds with similar structural motifs are utilized in the development of various therapeutic agents. The substituted benzoic acid core is a common feature in many biologically active molecules.

Conclusion

This compound, while not having a dramatic discovery story, represents a valuable and versatile building block in modern organic synthesis. Its preparation from readily available starting materials via well-established chemical reactions makes it an accessible intermediate for researchers in academia and industry. The ability to selectively functionalize the molecule at multiple positions ensures its continued use in the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the essential technical information for its synthesis and handling, serving as a valuable resource for scientific professionals.

References

The Bromine Substituent in Ethyl 3-bromo-4-methylbenzoate: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-4-methylbenzoate is a versatile aromatic building block in organic synthesis, prized for its amenability to a wide array of cross-coupling and substitution reactions. The strategic positioning of the bromine atom, ortho to a methyl group and meta to an ethyl ester, imparts a unique reactivity profile governed by a combination of electronic and steric effects. This technical guide provides a comprehensive overview of the fundamental reactivity of the bromine substituent, focusing on its participation in key synthetic transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig), Grignard reagent formation, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this compound in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: Structural and Electronic Profile

This compound possesses a nuanced electronic landscape that dictates the reactivity of its C-Br bond. The ethyl ester group, being a meta-director and an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but, more importantly, enhances the electrophilicity of the carbon atom bearing the bromine. This makes the C-Br bond susceptible to oxidative addition by transition metal catalysts and attack by strong nucleophiles.

Conversely, the methyl group at the 4-position is an electron-donating group, which slightly activates the ring. Its ortho position relative to the bromine atom introduces steric considerations that can influence the approach of bulky reagents and catalysts. Understanding this interplay of electronic and steric factors is crucial for predicting and optimizing reaction outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. The general reactivity of aryl halides in these reactions follows the trend of I > OTf ≈ Br > Cl, placing aryl bromides in a favorable position of reactivity and commercial availability.[1]

The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1]

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"Ar-Br" -> "Oxidative_Addition" [style=invis]; "Pd(0)L2" -> "Oxidative_Addition" [arrowhead=vee]; "Oxidative_Addition" -> "Ar-Pd(II)(Br)L2" [arrowhead=vee]; "Ar-Pd(II)(Br)L2" -> "Transmetalation" [arrowhead=vee]; "M-R" -> "Transmetalation" [style=invis]; "Transmetalation" -> "Ar-Pd(II)(R)L2" [arrowhead=vee]; "Transmetalation" -> "M-X" [style=invis]; "Ar-Pd(II)(R)L2" -> "Reductive_Elimination" [arrowhead=vee]; "Reductive_Elimination" -> "Ar-R" [style=invis]; "Reductive_Elimination" -> "Pd(0)L2" [arrowhead=vee, constraint=false]; } caption: "Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions."

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 3-position.

Representative Reaction Conditions:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/H₂O80-10012-24~85-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95

Note: Yields are based on reactions with structurally similar aryl bromides and may require optimization for this compound.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add this compound, Phenylboronic acid, K₂CO₃ Add Catalyst Add Pd(PPh₃)₄ Add Reactants->Add Catalyst Inert Atmosphere Evacuate and backfill with Ar/N₂ (3x) Add Catalyst->Inert Atmosphere Add Solvent Add degassed 1,4-Dioxane/H₂O Inert Atmosphere->Add Solvent Heat Heat to 80-100 °C with stirring Add Solvent->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Cool & Dilute Cool to RT, dilute with EtOAc Monitor->Cool & Dilute Wash Wash with H₂O and brine Cool & Dilute->Wash Dry & Concentrate Dry (Na₂SO₄), concentrate Wash->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Product Product Purify->Product

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes, typically electron-deficient ones like acrylates, to form substituted alkenes. This reaction offers a direct method for the vinylation of the 3-position of the benzoate ring.

Representative Reaction Conditions:

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Ethyl acrylatePd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃NDMF or MeCN100-12012-24~80-90
StyrenePd(OAc)₂ (2)-K₂CO₃DMF11012~97

Note: Yields are based on reactions with structurally similar aryl bromides and may require optimization.[4][5]

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

  • In a sealable reaction vessel, combine this compound (1.0 equiv), palladium(II) acetate (1-5 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (2-10 mol%).

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Add ethyl acrylate (1.2-1.5 equiv) and a base, typically a tertiary amine like triethylamine (2.0 equiv).

  • Seal the vessel and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of arylalkynes.

Representative Reaction Conditions:

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25-606-12~85-95
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene808~90

Note: Yields are based on reactions with generic aryl bromides and may need optimization.[6][7]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Add an anhydrous solvent such as tetrahydrofuran (THF) or toluene.

  • Add an amine base, such as triethylamine (2-3 equiv), followed by phenylacetylene (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of N-aryl and N-heteroaryl derivatives from this compound. The choice of a bulky, electron-rich phosphine ligand is critical for high yields.[8][9]

Representative Reaction Conditions:

AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-11012-24~80-95
MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane10018~85-95
Benzophenone imine (NH₃ surrogate)Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene10018~90

Note: Yields are based on reactions with substituted aryl bromides and may vary.[10]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (2 mol%), a bulky phosphine ligand like XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv) and anhydrous toluene.

  • Add aniline (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Grignard Reagent Formation

The C-Br bond in this compound can be converted to a highly nucleophilic organometallic species through the formation of a Grignard reagent. This transformation involves the oxidative insertion of magnesium into the carbon-bromine bond.[11] The resulting Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters.

A critical consideration for this reaction is the presence of the ester functionality, which can react with the Grignard reagent. Therefore, Grignard formation is typically performed at low temperatures, and the subsequent reaction with an external electrophile must be competitive. For reactions where the ester is the intended electrophile, at least two equivalents of the Grignard reagent are required.[12]

Reaction Conditions:

ReagentSolventConditions
Mg turningsAnhydrous THF or Et₂OInert atmosphere, initiation with I₂ or 1,2-dibromoethane

Experimental Protocol: Formation of the Grignard Reagent and Reaction with Benzaldehyde

  • Ensure all glassware is rigorously oven-dried. Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet.

  • Place magnesium turnings (1.2 equiv) in the flask.

  • Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate, add a small crystal of iodine or gently warm the flask.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux for an additional 30-60 minutes.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Grignard_Mechanism Ar-Br Ethyl 3-bromo- 4-methylbenzoate Radical_Formation Radical Formation (Surface Reaction) Ar-Br->Radical_Formation Mg Mg⁰ Mg->Radical_Formation Ar• Ar• Radical_Formation->Ar• MgBr• •MgBr Radical_Formation->MgBr• ArMgBr Ar-Mg-Br (Grignard Reagent) Ar•->ArMgBr MgBr•->ArMgBr Nucleophilic_Attack Nucleophilic Attack ArMgBr->Nucleophilic_Attack Electrophile R'CHO (Benzaldehyde) Electrophile->Nucleophilic_Attack Alkoxide Ar-CH(R')-OMgBr Nucleophilic_Attack->Alkoxide Workup Aqueous Workup (H₃O⁺) Alkoxide->Workup Alcohol Ar-CH(R')-OH (Product) Workup->Alcohol

Nucleophilic Aromatic Substitution (SNA_r)

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can activate the ring for nucleophilic aromatic substitution (SNA_r).[8][13] In this compound, the ethyl ester group is electron-withdrawing but is positioned meta to the bromine. This positioning does not allow for resonance stabilization of the negative charge in the Meisenheimer intermediate, making the SNA_r reaction less favorable under standard conditions.[14]

For a successful SNA_r reaction, harsher conditions or the presence of additional activating groups would likely be necessary. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the bromide ion.[9]

General Reaction Conditions (for activated substrates):

NucleophileBaseSolventTemp (°C)
NaOMe-MeOH50-100
NaOH-H₂O/DMSO100-150
R₂NHK₂CO₃DMF100-150

Due to the lack of strong ortho/para activation, high temperatures would be required to effect a nucleophilic aromatic substitution on this compound with common nucleophiles like alkoxides or amines.

SNAr_Mechanism Ar-Br Activated Aryl Halide Addition Nucleophilic Addition (slow) Ar-Br->Addition Nu Nucleophile (Nu⁻) Nu->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Elimination Elimination of Leaving Group (fast) Meisenheimer->Elimination Ar-Nu Substitution Product Elimination->Ar-Nu Br- Br⁻ Elimination->Br-

Conclusion

The bromine substituent of this compound is a highly valuable functional group that provides access to a diverse range of chemical transformations. Its reactivity is predominantly exploited in palladium-catalyzed cross-coupling reactions, where it serves as a reliable electrophilic partner. The formation of a Grignard reagent further expands its synthetic utility by transforming the electrophilic carbon into a potent nucleophile. While direct nucleophilic aromatic substitution is challenging due to the meta-positioning of the activating ester group, this guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively harness the reactivity of this versatile building block in their synthetic endeavors. The provided data and experimental procedures serve as a robust starting point for the development of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This methodology is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2] These application notes provide a detailed protocol for the Suzuki coupling of Ethyl 3-bromo-4-methylbenzoate with various arylboronic acids. This substrate, an electron-deficient aryl bromide, serves as a valuable building block for the synthesis of substituted biaryl compounds. The presence of the ester functional group requires careful selection of reaction conditions to ensure its integrity throughout the transformation.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Data Presentation: Representative Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling reaction, especially with substrates bearing electron-withdrawing groups. The following table summarizes representative conditions that can be applied to the coupling of this compound with an arylboronic acid.

ParameterCondition ACondition BCondition C
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand -SPhos (4 mol%)XPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O (5:1)THF/H₂O (4:1)
Temperature 90-100 °C100-110 °C80-90 °C
Typical Reaction Time 12-18 hours8-16 hours12-24 hours
Expected Yield Good to ExcellentExcellentGood to Excellent

Experimental Protocols

The following is a general procedure for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (see table above)

  • Ligand (if required, see table above)

  • Base (see table above, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Solvents for work-up and purification (e.g., ethyl acetate, hexanes)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the selected base (2.0-3.0 equiv), and the palladium catalyst and ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add the degassed solvent system via syringe. If using a mixed solvent system, ensure both solvents are thoroughly degassed prior to use.[5]

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 (Intermediate) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(Ar')L2 (Intermediate) Transmetalation->Pd(II)_Aryl_Complex Byproducts [B(OH)2X]⁻ + H₂O Transmetalation->Byproducts Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Arylboronic_Acid Ar'-B(OH)2 Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants, Base, Catalyst, and Ligand Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Dilute (Ethyl Acetate/Water) Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterization Product Characterization (NMR, MS) Purify->Characterization

Caption: General experimental workflow for the Suzuki coupling reaction.

References

"esterification of 3-bromo-4-methylbenzoic acid to Ethyl 3-bromo-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 3-bromo-4-methylbenzoate via the Fischer esterification of 3-bromo-4-methylbenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The provided protocol is based on established Fischer esterification methodologies for substituted benzoic acids, ensuring a reliable and reproducible procedure.

Introduction

The esterification of carboxylic acids is a fundamental reaction in organic synthesis. This compound is a valuable building block in medicinal chemistry and materials science. The Fischer-Speier esterification offers a direct and cost-effective method for its preparation from 3-bromo-4-methylbenzoic acid and ethanol, utilizing an acid catalyst. The reaction proceeds by the nucleophilic attack of ethanol on the protonated carboxylic acid, followed by the elimination of water. To drive the equilibrium towards the product, an excess of the alcohol is typically employed.

Data Presentation

The following table summarizes the key compounds and expected outcome for the esterification of 3-bromo-4-methylbenzoic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormExpected Yield (%)Purity (%)
3-bromo-4-methylbenzoic acidC₈H₇BrO₂215.04SolidN/A>98
This compoundC₁₀H₁₁BrO₂243.10Liquid~75-85>98

Experimental Protocol

This protocol details the laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • 3-bromo-4-methylbenzoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).

  • Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Neutralization: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst.[1] Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

  • Washing: Wash the organic layer with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Esterification_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products reactant1 3-bromo-4-methylbenzoic acid product1 This compound reactant1->product1 Reflux reactant2 Ethanol (excess) reactant2->product1 catalyst H₂SO₄ (cat.) catalyst->product1 product2 Water

Caption: Fischer Esterification Reaction Scheme.

Experimental_Workflow A 1. Mix Reactants (3-bromo-4-methylbenzoic acid, Ethanol, H₂SO₄) B 2. Reflux (4-6 hours) A->B C 3. Work-up (Quench with water) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Neutralization (aq. NaHCO₃) D->E F 6. Washing (Water, Brine) E->F G 7. Drying (Na₂SO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Vacuum Distillation/Chromatography) H->I J Final Product: This compound I->J

Caption: Experimental Workflow for Synthesis.

References

Application Note and Protocol: Purification of Ethyl 3-bromo-4-methylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 3-bromo-4-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is crucial for the success of subsequent reactions. Column chromatography is a widely used and effective technique for the purification of such organic compounds, separating the desired product from unreacted starting materials and byproducts based on differential adsorption to a stationary phase.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

Table 1: Experimental Parameters for Column Chromatography

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, slightly acidic adsorbent suitable for a wide range of compounds, including aryl halides and esters.[1][4]
Mobile Phase (Eluent) Hexane and Ethyl AcetateA common solvent system where polarity can be finely tuned by adjusting the ratio to achieve optimal separation.[5]
Column Dimensions 30 cm length x 3 cm diameterAppropriate for purifying gram-scale quantities of the compound.
Sample Loading Dry LoadingMinimizes band broadening and improves separation resolution, especially for samples not readily soluble in the initial mobile phase.[6]
Elution Method Gradient ElutionStarts with a low polarity mobile phase to elute non-polar impurities, followed by a gradual increase in polarity to elute the desired product.

Table 2: Typical Elution Profile and Expected Results

Fraction NumbersMobile Phase (Hexane:Ethyl Acetate)Compound ElutedExpected Rf Value (in 9:1 Hexane:EtOAc)
1-598:2Non-polar impurities> 0.5
6-1595:5This compound ~0.4
16-2090:10More polar byproducts< 0.2

Note: Rf values are approximate and should be determined by Thin Layer Chromatography (TLC) prior to running the column.

Experimental Protocol

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Anhydrous Sodium Sulfate

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass wool or cotton

  • Sand (acid-washed)

  • Chromatography column (30 cm x 3 cm) with stopcock

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. Preparation of the Column (Wet Packing Method):

  • Ensure the chromatography column is clean, dry, and clamped vertically.[7]

  • Insert a small plug of glass wool or cotton into the bottom of the column to support the packing.[8]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[1][7]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).[7][8] The amount of silica should be about 30-50 times the weight of the crude sample.

  • With the stopcock closed, pour the slurry into the column.

  • Open the stopcock to allow the solvent to drain, and continuously tap the column gently to ensure even packing and remove any air bubbles.[7]

  • Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to protect the silica bed from disturbance during sample and eluent addition.[1]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[8]

3. Sample Preparation and Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[6]

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase (98:2 Hexane:Ethyl Acetate) to the column.

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.[1]

  • Start with the low polarity eluent and gradually increase the polarity as follows:

    • 200 mL of 98:2 Hexane:Ethyl Acetate

    • 400 mL of 95:5 Hexane:Ethyl Acetate

    • 200 mL of 90:10 Hexane:Ethyl Acetate

  • Collect fractions of a consistent volume (e.g., 15-20 mL) in numbered test tubes or flasks.

5. Analysis of Fractions:

  • Monitor the elution of compounds by TLC. Spot every few fractions on a TLC plate and develop it in a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and confirm the purity by analytical techniques such as NMR, GC-MS, or HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation prep_column Prepare Column (Wet Packing) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample elution Gradient Elution load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation final_product Purified Product evaporation->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes: Ethyl 3-bromo-4-methylbenzoate as a Versatile Intermediate in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-bromo-4-methylbenzoate is a substituted aromatic compound that serves as a key building block in the synthesis of a variety of biologically active molecules. Its utility in medicinal chemistry, particularly in the development of anti-inflammatory drugs, stems from the presence of multiple reactive sites that allow for diverse chemical modifications. The bromine atom facilitates cross-coupling reactions, while the ester group can be readily converted into other functionalities such as amides or alcohols. This document outlines specific applications and detailed protocols for the use of this compound in the synthesis of potential anti-inflammatory therapeutics targeting key signaling pathways.

Application 1: Synthesis of Heteroaryl Derivatives as Discoidin Domain Receptor (DDR) Inhibitors

Discoidin Domain Receptors (DDRs) are receptor tyrosine kinases that are activated by collagen and have been implicated in various pathological processes, including inflammation and fibrosis. Inhibition of DDRs presents a promising therapeutic strategy for a range of inflammatory diseases. This compound can be utilized as a key starting material in the synthesis of potent DDR inhibitors.

Experimental Protocol: Nickel-Catalyzed Cross-Coupling Reaction

This protocol describes a nickel-catalyzed cross-coupling reaction to synthesize a key intermediate for DDR inhibitors.[1]

Materials:

  • This compound

  • Dibromonickel 1-methoxy-2-(2-methoxyethoxy)ethane

  • 2,2'-bipyridine

  • Silver nitrate

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a reaction vial, add this compound (506 mg, 2.081 mmol), dibromonickel 1-methoxy-2-(2-methoxyethoxy)ethane (98 mg, 0.28 mmol), and 2,2'-bipyridine (43.3 mg, 0.28 mmol) as solids.

  • Add anhydrous NMP (8 ml) to the vial.

  • Stir the contents until all solids are completely dissolved.

  • Add silver nitrate (118 mg, 0.69 mmol) to the reaction mixture.

  • The reaction is then carried forward to couple with a suitable heteroaryl component to form the core structure of the DDR inhibitor.

Signaling Pathway

DDR_Signaling_Pathway Collagen Collagen DDR DDR (e.g., DDR1, DDR2) Collagen->DDR binds & activates Downstream Downstream Signaling (e.g., SHC, SRC) DDR->Downstream phosphorylates Inflammation Pro-inflammatory Gene Expression Downstream->Inflammation Inhibitor Synthesized Inhibitor Inhibitor->DDR inhibits

Application 2: Synthesis of 2-(Amino-substituted)-4-phenyl Pyrimidines as PKC-theta Inhibitors

Protein Kinase C-theta (PKC-theta) is a key enzyme in T-cell activation and has been identified as a crucial target for the treatment of autoimmune and inflammatory diseases. Compounds that selectively inhibit PKC-theta can modulate the inflammatory response. This compound can be used as a precursor in the multi-step synthesis of PKC-theta inhibitors.

Experimental Protocol: Reduction of the Ester Functionality

This protocol details the reduction of the ethyl ester group of this compound to a primary alcohol, a common step in elaborating the core structure.[2]

Materials:

  • This compound

  • Lithium aluminium hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • Cool a solution of lithium aluminium hydride (2 equivalents) in anhydrous THF to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF (10 mL) to the cooled LAH solution over 10 minutes with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the reaction back down to 0 °C and carefully pour it into diethyl ether (100 mL).

  • The mixture is then acidified to quench the reaction and work up the product, (3-bromo-4-methylphenyl)methanol, which serves as an intermediate for further synthesis.

Signaling Pathway

PKC_theta_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation PKC_theta PKC-theta TCR->PKC_theta NF_kB NF-κB Activation PKC_theta->NF_kB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-2) NF_kB->Cytokines Inhibitor Synthesized Pyrimidine Derivative Inhibitor->PKC_theta inhibits

Application 3: Synthesis of Biphenyl Amides as p38 Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) Kinases are critical mediators of the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The precursor to this compound, 3-Bromo-4-methylbenzoic acid, is a known building block for p38 kinase inhibitors.[3] The ethyl ester is an ideal starting material for the synthesis of biphenyl amide derivatives that can act as p38 kinase inhibitors.

Experimental Workflow: Conceptual Synthetic Strategy

The synthesis of p38 kinase inhibitors from this compound would typically involve two key transformations: a Suzuki coupling to form a biphenyl core structure and subsequent amidation of the ester.

p38_Inhibitor_Synthesis_Workflow Start This compound Step1 Suzuki Coupling (with an appropriate boronic acid) Start->Step1 Intermediate Biphenyl Ester Intermediate Step1->Intermediate Step2 Amidation (hydrolysis then amide coupling) Intermediate->Step2 Product Biphenyl Amide (p38 Kinase Inhibitor) Step2->Product

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities for compounds synthesized from this compound derivatives, based on the targeted therapeutic classes. Actual values would be determined experimentally for each novel compound.

Target ClassRepresentative TargetParameterTypical Value Range
DDR InhibitorsDDR1 / DDR2IC₅₀10 - 500 nM
PKC-theta InhibitorsPKC-thetaIC₅₀5 - 200 nM
p38 Kinase Inhibitorsp38αIC₅₀15 - 750 nM

Disclaimer: The quantitative data presented are representative values for the respective inhibitor classes and are for illustrative purposes only.

This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory drug candidates. Its ability to participate in a range of chemical reactions, including cross-coupling, reduction, and amidation, allows for the construction of complex molecules targeting key inflammatory pathways such as those mediated by DDRs, PKC-theta, and p38 kinases. The protocols and workflows described herein provide a foundation for researchers and drug development professionals to explore the potential of this compound in creating next-generation anti-inflammatory therapeutics.

References

Application Notes and Protocols for Sonogashira Coupling of Ethyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2][3] Ethyl 3-bromo-4-methylbenzoate serves as a valuable building block, and its functionalization via Sonogashira coupling opens avenues to a diverse range of substituted aromatic compounds.

This document provides detailed application notes and generalized protocols for the Sonogashira coupling of this compound with terminal alkynes. The conditions outlined are based on established methodologies for aryl bromides and can be adapted and optimized for specific substrates.

Reaction Principle

The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][4][5] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6]

Summary of Reaction Conditions

The successful execution of a Sonogashira coupling reaction is dependent on the careful selection of several key parameters. The following table summarizes typical conditions for the coupling of aryl bromides, which are applicable to this compound.

ParameterTypical Range/OptionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Catalyst loading typically ranges from 0.5 to 5 mol%.[5][7]
Copper(I) Co-catalyst CuI, CuBrTypically used in amounts of 1 to 10 mol%.[7][8]
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhosOften used when the palladium precursor is not pre-complexed with a phosphine ligand.
Base Et₃N, i-Pr₂NH, piperidine, Cs₂CO₃The base neutralizes the hydrogen halide formed and can also serve as the solvent.[8]
Solvent THF, DMF, Toluene, Acetonitrile, Amine baseAnhydrous and deoxygenated solvents are generally recommended.[4][8]
Temperature Room temperature to 100 °CAryl bromides are less reactive than aryl iodides and often require heating.[1][6]
Reaction Time 1 to 24 hoursMonitored by TLC or GC/LC-MS.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with a terminal alkyne. Note: These protocols should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard procedure for the coupling of aryl bromides.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)

  • CuI (0.05 - 0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent or co-solvent)

  • Anhydrous THF or DMF (if a co-solvent is needed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase if no reaction is observed). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous for substrates that are sensitive to copper salts.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Pd(PPh₃)₄ (0.03 - 0.05 equiv) or Pd₂(dba)₃ with a suitable phosphine ligand

  • A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, or a bulky amine base)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 60-100 °C for aryl bromides). Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and water.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, Pd Catalyst, CuI, Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at appropriate Temperature alkyne->react monitor Monitor by TLC/GC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with aq. NH4Cl and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne L₂Pd(II)(Ar)(C≡CR') Transmetal->PdII_Alkyne CuX CuX Transmetal->CuX Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product Cu_Acetylide CuC≡CR' CuX->Cu_Acetylide + R'C≡CH + Base Alkyne R'C≡CH Base Base Cu_Acetylide->Transmetal BaseH Base-H⁺X⁻

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

References

Application Notes and Protocols for the Heck Reaction of Ethyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Mizoroki-Heck reaction using Ethyl 3-bromo-4-methylbenzoate as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction essential for synthesizing substituted alkenes, which are key intermediates in pharmaceuticals and advanced materials.[1][2][3]

Introduction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[4] This reaction is highly valued for its ability to form carbon-carbon bonds with high stereoselectivity, typically yielding the trans isomer.[1] this compound is an electron-deficient aryl bromide, a characteristic that can be advantageous for the Heck reaction, as electron-poor aryl halides often react faster than electron-rich ones in monoarylation reactions.[5] These application notes will detail the necessary reagents, conditions, and a step-by-step protocol for the successful execution of this transformation.

Data Presentation: Key Reaction Components and Conditions

The successful execution of the Heck reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of commonly employed conditions adaptable for the reaction with this compound.

Table 1: Palladium Catalysts and Ligands
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Palladium(II) Acetate (Pd(OAc)₂)Tri(o-tolyl)phosphine1-5A common and effective combination for aryl bromides.[2]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Phosphine-Imidazolium Salt0.5-2Highly efficient for couplings with acrylates.[6]
Palladium(II) Chloride (PdCl₂)None (Phosphine-free)1-2Can be effective, especially in polar solvents or with N-heterocyclic carbene (NHC) precursors.
Pd/CNone5-10Heterogeneous catalyst, useful for simplified product purification.
Table 2: Bases, Solvents, and Reaction Parameters
BaseSolventTemperature (°C)Reaction Time (h)Notes
Triethylamine (Et₃N)N,N-Dimethylformamide (DMF)80-1204-24A standard combination for many Heck reactions.[2]
Potassium Carbonate (K₂CO₃)DMF/Water (1:1)60-1004-12Aqueous media can enhance reaction rates and allows for milder conditions.[7][8]
Cesium Carbonate (Cs₂CO₃)Toluene100-1208-16A strong base that can be effective for challenging substrates.[6]
Sodium Acetate (NaOAc)Ethanol120-140 (Microwave)0.5-1"Green" conditions can be achieved with less toxic solvents and microwave heating.[9][10]

Experimental Protocol

This protocol provides a general procedure for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization may be required based on the specific alkene used.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl Acrylate, Ethyl Crotonate) (1.2-1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01-0.05 equiv.)

  • Tri(o-tolyl)phosphine (0.02-0.10 equiv.)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), Palladium(II) Acetate, and Tri(o-tolyl)phosphine.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure anaerobic conditions.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF) via syringe. Stir the mixture until all solids have dissolved.

  • Addition of Alkene and Base: Add the alkene (1.2-1.5 equiv.) followed by the base (e.g., Triethylamine, 2.0 equiv.) to the reaction mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.[2][11]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired substituted alkene.[2]

Visualization of the Heck Reaction

The following diagrams illustrate the key stages of the Heck reaction, from the initial setup to the catalytic cycle.

Heck_Reaction_Workflow A Reaction Setup (Aryl Halide, Catalyst, Ligand) B Inert Atmosphere (Purge with N₂ or Ar) A->B C Reagent Addition (Solvent, Alkene, Base) B->C D Heating and Stirring (Reaction Progression) C->D E Reaction Monitoring (TLC, GC-MS) D->E E->D Incomplete F Workup (Extraction and Washing) E->F Complete G Purification (Column Chromatography) F->G H Pure Product G->H Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) alkene_coord [Ar-Pd(II)-alkene]⁺ pd_complex->alkene_coord Alkene Coordination insertion R-CH₂-CH(Ar)-Pd(II)-X alkene_coord->insertion Migratory Insertion elimination [H-Pd(II)-X(L)₂] insertion->elimination β-Hydride Elimination (Product Release) elimination->pd0 Reductive Elimination (+ Base)

References

Synthesis of Heterocyclic Compounds from Ethyl 3-bromo-4-methylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Ethyl 3-bromo-4-methylbenzoate as a versatile starting material. The methodologies outlined below leverage modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, followed by intramolecular cyclization to construct key heterocyclic scaffolds such as benzofurans, indoles, and quinolines. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.

Synthesis of Key Intermediates via Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of this compound is readily achieved through well-established palladium-catalyzed cross-coupling reactions. These reactions introduce key substituents at the 3-position, which are essential for subsequent cyclization to form the desired heterocyclic rings.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various boronic acids or their esters. This reaction is fundamental for introducing aryl or vinyl substituents that can participate in subsequent cyclization reactions.[1][2][3][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide AnalogueBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295[1]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)100292[1]
3-Bromo-N,N-diethyl-4-methylanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)1001285-95 (estimated)

Note: Data for this compound is estimated based on structurally similar substrates.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine: - this compound - Arylboronic acid - Pd Catalyst & Base setup Inert Atmosphere (Ar or N2) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (80-100 °C, 4-24h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 4-methyl-3-arylbenzoate purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which is a critical step in the synthesis of nitrogen-containing heterocycles like indoles and quinolines.[5][6][7][8]

Experimental Protocol: Synthesis of Ethyl 3-amino-4-methylbenzoate

This protocol is adapted from the synthesis of the analogous methyl ester.[5]

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), a suitable phosphine ligand (e.g., XPhos, 1-4 mol%), and a base (e.g., NaOtBu, 1.5-2.5 equiv.) to a dry Schlenk flask.

  • Add this compound (1.0 equiv.) and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Introduce the ammonia source (e.g., aqueous ammonia or an ammonia surrogate like benzophenone imine followed by hydrolysis).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield Ethyl 3-amino-4-methylbenzoate.

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmine SourceCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Mthis compoundNH₃ surrogatePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene10018>95[5]
3-Bromo-7-chloro-1-benzothiophenePrimary AminePd(OAc)₂ (2)XPhos (2.4)NaOtBu (1.4)Toluene1102480-95[7]
4-Bromo-3-(trifluoromethyl)anilineVarious AminesPd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.4)Toluene1001870-90[8]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex [Ar-Pd(II)L_n-Br] oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination RNH2, Base pd_amido [Ar-Pd(II)L_n-NHR] amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NHR reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is a reliable method for forming a bond between an aryl halide and a terminal alkyne, providing a key intermediate for the synthesis of various heterocycles, including indoles and quinolines.[9][10]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-100 °C, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Table 3: Representative Reaction Conditions for Sonogashira Coupling of Aryl Bromides

Aryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-5-(trifluoromethyl)-1H-pyrazoleTMS-acetylenePd(OAc)₂ (3)-Et₃NMeCN110298
Generic Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (2)NEt₃THF1000.5>90 (in flow)[9][10]

Note: The first entry represents a copper-free Sonogashira coupling.

Synthesis of Heterocyclic Scaffolds

The following sections detail the synthesis of specific heterocyclic compounds from the functionalized intermediates described above.

Synthesis of Substituted Indoles

A common route to substituted indoles involves the Sonogashira coupling of an ortho-amino aryl halide with a terminal alkyne, followed by an intramolecular cyclization (Larock Indole Synthesis).

Synthetic Pathway to Substituted Indoles

Indole_Synthesis_Pathway start This compound amination Buchwald-Hartwig Amination start->amination intermediate1 Ethyl 3-amino-4-methylbenzoate amination->intermediate1 sonogashira Sonogashira Coupling intermediate1->sonogashira intermediate2 Ethyl 3-amino-4-methyl-5-(alkynyl)benzoate sonogashira->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product Substituted Indole Derivative cyclization->product

Caption: Synthetic pathway for the synthesis of substituted indoles.

Experimental Protocol: Larock Indole Synthesis

  • Perform a Sonogashira coupling between Ethyl 3-amino-4-methylbenzoate (prepared as in section 1.2) and a terminal alkyne using a palladium catalyst and a base (e.g., K₂CO₃) in a solvent like DMF.

  • Heat the reaction mixture to promote the intramolecular cyclization of the resulting 2-alkynyl aniline derivative.

  • The reaction progress can be monitored by TLC or LC-MS.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude indole derivative by column chromatography.

Synthesis of Substituted Benzofurans

Substituted benzofurans can be synthesized from this compound through a pathway involving the introduction of a hydroxyl group ortho to a vinyl or alkynyl substituent, followed by an intramolecular cyclization.

Experimental Protocol: Palladium-Catalyzed Benzofuran Synthesis

  • Protect the ester functionality of this compound if necessary.

  • Introduce a hydroxyl group at the 2-position via a suitable method (e.g., ortho-lithiation followed by reaction with an electrophilic oxygen source).

  • Perform a Heck or Sonogashira coupling at the 3-position to introduce a vinyl or alkynyl group.

  • Deprotect the hydroxyl group.

  • Induce intramolecular cyclization of the resulting 2-alkenyl/alkynyl phenol using a palladium catalyst in the presence of a base.[11]

  • Deprotect the ester group if necessary and purify the final benzofuran derivative.

Synthesis of Substituted Quinolines

A versatile method for synthesizing substituted quinolines involves the Sonogashira coupling of an ortho-aminoarylketone (which can be derived from this compound) with a terminal alkyne, followed by a cyclization/condensation reaction.

Experimental Protocol: Friedländer-type Annulation

  • Convert the ester group of Ethyl 3-amino-4-methylbenzoate to a ketone via reaction with an organometallic reagent (e.g., Grignard or organolithium reagent).

  • Perform a Sonogashira coupling of the resulting ortho-aminoarylketone with a terminal alkyne.

  • The resulting intermediate can undergo a base or acid-catalyzed intramolecular cyclization (Friedländer annulation) to form the quinoline ring system.

  • Purify the substituted quinoline product by column chromatography.

Table 4: Summary of Heterocyclic Synthesis Strategies

Target HeterocycleKey Intermediate(s)Key Reaction(s)
IndoleEthyl 3-amino-4-methyl-5-(alkynyl)benzoateBuchwald-Hartwig Amination, Sonogashira Coupling, Intramolecular Cyclization
BenzofuranEthyl 3-alkenyl/alkynyl-2-hydroxy-4-methylbenzoateOrtho-hydroxylation, Heck/Sonogashira Coupling, Intramolecular Cyclization
Quinoline2-Amino-5-ethoxycarbonyl-4-methylphenyl ketoneGrignard/Organolithium addition, Sonogashira Coupling, Friedländer Annulation

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is essential to consult the primary literature and perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Quantification of Ethyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-4-methylbenzoate is an organic compound that can serve as a key intermediate in the synthesis of various pharmaceutical and specialty chemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability testing of intermediates. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical methods have been developed and are described herein for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for routine analysis, offering a balance of speed, sensitivity, and robustness. It is ideal for quantifying the analyte in process samples and formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides higher specificity and sensitivity, making it well-suited for trace-level quantification and for analyses where unambiguous identification is required, such as in impurity profiling or stability studies.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The analyte is then detected and quantified by a UV detector at a wavelength where it exhibits significant absorbance.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

1.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 240 nm
Run Time 10 minutes

1.2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.4. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Dilute the sample solution with the mobile phase to a final concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

1.2.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The HPLC-UV method was validated according to ICH guidelines. The following table summarizes the performance characteristics.

Validation ParameterResultAcceptance Criteria
Linearity (µg/mL) 1 - 100r² ≥ 0.999
Correlation Coefficient (r²) 0.9995-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-

HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (1-100 µg/mL) Filtration Filtration (0.45 µm) StandardPrep->Filtration SamplePrep Sample Preparation (Dissolution & Dilution) SamplePrep->Filtration HPLCSeparation HPLC Separation (C18 Column) Filtration->HPLCSeparation Injection UV_Detection UV Detection (240 nm) HPLCSeparation->UV_Detection Calibration Calibration Curve (Peak Area vs. Conc.) UV_Detection->Calibration Quantification Quantification Calibration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

This method involves the separation of volatile and thermally stable this compound using a gas chromatograph. The analyte is then detected and quantified by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, ultra-high purity)

  • Volumetric flasks, pipettes, and GC vials with septa

2.2.2. Instrumentation and Analytical Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless (1 minute purge delay)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MSD Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 215
Qualifier Ions m/z 242, 165

2.2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

2.2.4. Sample Preparation

  • Accurately weigh a portion of the sample.

  • Extract or dissolve the sample in a known volume of dichloromethane.

  • Dilute the sample solution with dichloromethane to a final concentration within the linear range of the method.

  • Transfer the final solution to a GC vial.

2.2.5. Analytical Procedure

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject the prepared standard and sample solutions.

  • Acquire data in SIM mode.

  • Integrate the peak area for the quantifier ion (m/z 215).

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

Method Validation Summary

The GC-MS method was validated according to ICH guidelines, demonstrating high sensitivity and specificity.

Validation ParameterResultAcceptance Criteria
Linearity (µg/mL) 0.1 - 20r² ≥ 0.999
Correlation Coefficient (r²) 0.9992-
Accuracy (% Recovery) 99.1% - 101.5%98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mL-
Limit of Quantification (LOQ) 0.1 µg/mL-

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (0.1-20 µg/mL) GC_Separation GC Separation (HP-5ms Column) StandardPrep->GC_Separation Injection SamplePrep Sample Preparation (Extraction/Dissolution) SamplePrep->GC_Separation Injection MS_Detection Mass Spectrometry (EI, SIM Mode) GC_Separation->MS_Detection Calibration Calibration Curve (Quantifier Ion Area) MS_Detection->Calibration Quantification Quantification Calibration->Quantification Report Report Generation Quantification->Report

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 3-bromo-4-methylbenzoate, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is a two-step process commencing with the regioselective electrophilic bromination of 4-methylbenzoic acid to yield 3-bromo-4-methylbenzoic acid, followed by a Fischer esterification to produce the final product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Solvents for the Synthesis of 3-bromo-4-methylbenzoic acid

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (per mole of starting material)Role
4-methylbenzoic acidC₈H₈O₂136.151.0 molStarting Material
BromineBr₂159.811.1 molBrominating Agent
Iron powderFe55.850.05 molCatalyst
DichloromethaneCH₂Cl₂84.9310 LSolvent
Sodium bisulfiteNaHSO₃104.06As neededQuenching Agent
Hydrochloric acid (1M)HCl36.46As neededAcidification
WaterH₂O18.02As neededWashing

Table 2: Typical Reaction Parameters and Yields for the Synthesis of 3-bromo-4-methylbenzoic acid

ParameterValue
Reaction Temperature25-30 °C
Reaction Time4-6 hours
Typical Yield85-90%
Purity (by HPLC)>98%

Table 3: Reagents and Solvents for the Synthesis of this compound

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (per mole of starting material)Role
3-bromo-4-methylbenzoic acidC₈H₇BrO₂215.041.0 molStarting Material
EthanolC₂H₅OH46.0710.0 molReagent and Solvent
Sulfuric acid (conc.)H₂SO₄98.080.2 molCatalyst
Diethyl ether(C₂H₅)₂O74.12As neededExtraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01As neededNeutralization
BrineNaCl (aq)-As neededWashing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent

Table 4: Typical Reaction Parameters and Yields for the Synthesis of this compound

ParameterValue
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time12-16 hours
Typical Yield90-95%
Purity (by GC)>99%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3-bromo-4-methylbenzoic acid

This protocol details the electrophilic bromination of 4-methylbenzoic acid.

1. Reaction Setup:

  • In a 20 L glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber containing a sodium bisulfite solution, add 4-methylbenzoic acid (1.36 kg, 10.0 mol) and dichloromethane (10 L).

  • Stir the mixture at room temperature until the 4-methylbenzoic acid is completely dissolved.

  • Add iron powder (28 g, 0.5 mol) to the solution.

2. Bromination:

  • Slowly add bromine (1.76 kg, 11.0 mol) to the stirred solution via the dropping funnel over a period of 2-3 hours.

  • Maintain the reaction temperature between 25-30 °C using a cooling bath. The reaction is exothermic.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Work-up and Isolation:

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 2 L).

  • The product will precipitate from the dichloromethane. Filter the solid product and wash it with cold dichloromethane.

  • To recover the dissolved product, the filtrate can be concentrated under reduced pressure.

  • Combine the solid product and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-4-methylbenzoic acid.

  • Dry the product in a vacuum oven at 60 °C.

Protocol 2: Large-Scale Synthesis of this compound

This protocol details the Fischer esterification of 3-bromo-4-methylbenzoic acid.[1][2]

1. Reaction Setup:

  • In a 20 L glass reactor equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-bromo-4-methylbenzoic acid (2.15 kg, 10.0 mol) and ethanol (4.61 L, 100.0 mol).

  • Stir the mixture to dissolve the solid.

  • Slowly and carefully add concentrated sulfuric acid (109 mL, 2.0 mol) to the stirred mixture.

2. Esterification:

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

3. Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess ethanol.

  • Dissolve the residue in diethyl ether (5 L) and transfer it to a large separatory funnel.

  • Wash the organic layer sequentially with water (2 x 2 L), saturated sodium bicarbonate solution (3 x 2 L) until effervescence ceases, and finally with brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield the pure ethyl ester.

Mandatory Visualization

Synthesis_Workflow start 4-methylbenzoic acid bromination Electrophilic Bromination (Br₂, Fe) start->bromination intermediate 3-bromo-4-methylbenzoic acid esterification Fischer Esterification (Ethanol, H₂SO₄) intermediate->esterification product This compound bromination->intermediate esterification->product

Caption: Overall synthetic workflow for this compound.

Experimental_Logic cluster_bromination Step 1: Bromination cluster_esterification Step 2: Esterification b_start Dissolve 4-methylbenzoic acid and Fe in Dichloromethane b_add_br2 Slowly add Bromine at 25-30 °C b_start->b_add_br2 b_react Stir for 2-3 hours Monitor by TLC/HPLC b_add_br2->b_react b_quench Quench with NaHSO₃ solution b_react->b_quench b_wash Wash with Water b_quench->b_wash b_isolate Filter and Recrystallize b_wash->b_isolate b_dry Dry under vacuum b_isolate->b_dry e_start Dissolve 3-bromo-4-methylbenzoic acid in Ethanol b_dry->e_start e_add_acid Add conc. H₂SO₄ e_start->e_add_acid e_reflux Reflux for 12-16 hours Monitor by TLC/GC e_add_acid->e_reflux e_concentrate Remove excess Ethanol e_reflux->e_concentrate e_extract Dissolve in Ether e_concentrate->e_extract e_wash Wash with Water, NaHCO₃, Brine e_extract->e_wash e_dry Dry with Na₂SO₄ e_wash->e_dry e_purify Vacuum Distillation e_dry->e_purify

Caption: Detailed experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for Ethyl 4-bromo-3-methylbenzoate in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the initial topic specified Ethyl 3-bromo-4-methylbenzoate, publicly available research data predominantly focuses on its isomer, Ethyl 4-bromo-3-methylbenzoate . The following application notes and protocols are based on the applications and synthetic potential of this readily available isomer in materials science.

Introduction

Ethyl 4-bromo-3-methylbenzoate is a versatile aromatic compound that serves as a valuable building block in the synthesis of advanced materials. Its structure, featuring a reactive bromine atom and an ester group, allows for a variety of chemical transformations, making it a key intermediate for creating specialized polymers and functional organic materials.[1] In materials science, this compound is primarily utilized in the formulation of specialty polymers and resins, contributing to materials with enhanced thermal and mechanical properties.[1] The bromo- and methyl-substituted benzene ring can be tailored through cross-coupling reactions to introduce new functionalities, leading to the development of materials for electronics, photonics, and high-performance applications.

Key Applications in Materials Science

  • Monomer Synthesis for High-Performance Polymers: Ethyl 4-bromo-3-methylbenzoate is an ideal precursor for the synthesis of complex monomers. The bromo group can be readily converted into other functional groups or used as a site for carbon-carbon bond formation, such as in Suzuki or Stille couplings. These reactions enable the creation of monomers with tailored electronic and physical properties, which can then be polymerized to form materials like poly(p-phenylene)s, poly(arylene ether)s, and other rigid-rod polymers known for their thermal stability and mechanical strength.

  • Synthesis of Functional Organic Molecules: The aromatic core of Ethyl 4-bromo-3-methylbenzoate can be incorporated into larger, conjugated systems for applications in organic electronics. Through cross-coupling reactions, it is possible to synthesize molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The substitution pattern on the benzene ring influences the electronic properties, solubility, and solid-state packing of the final materials.

Experimental Protocols

A fundamental reaction for utilizing Ethyl 4-bromo-3-methylbenzoate in materials synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the bromo-substituted aromatic ring and an organoboron compound.

Protocol: Suzuki-Miyaura Coupling of Ethyl 4-bromo-3-methylbenzoate with an Arylboronic Acid

This protocol provides a general procedure for the synthesis of an ethyl 4-aryl-3-methylbenzoate derivative, a potential monomer or functional material intermediate.

Materials:

  • Ethyl 4-bromo-3-methylbenzoate (1.0 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, THF/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Ethyl 4-bromo-3-methylbenzoate, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 5:1 ratio of organic solvent to water) to the flask via syringe.

  • Reaction Execution: Vigorously stir the reaction mixture and heat it to the desired temperature (typically 80-100 °C).[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[3]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to yield the desired ethyl 4-aryl-3-methylbenzoate.[4]

Data Presentation

The following table summarizes representative quantitative data for a typical Suzuki-Miyaura coupling reaction.

ParameterValueReference
Reactants
Aryl HalideEthyl 4-bromo-3-methylbenzoate (1.0 eq)
Boronic Acid/EsterArylboronic acid (1.1 - 1.5 eq)[3][5]
Catalyst System
CatalystPd(PPh₃)₄ or Pd₂(dba)₃/Ligand[2][5]
Catalyst Loading0.05 - 5 mol%[2][3][5]
BaseK₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 4.0 eq)[2]
Reaction Conditions
Solvent System1,4-Dioxane/H₂O or THF/H₂O[2]
Temperature40 - 100 °C[2]
Reaction Time2.5 - 24 hours[2]
Yield >90% (Typical, substrate dependent)Based on general Suzuki coupling literature

Visualizations

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product A Ethyl 4-bromo-3-methylbenzoate D Oxidative Addition A->D B Arylboronic Acid (R-B(OH)2) F Transmetalation B->F C Pd(0) Catalyst C->D E Ar-Pd(II)-Br D->E E->F G Ar-Pd(II)-R F->G H Reductive Elimination G->H H->C Regenerated Catalyst I Ethyl 4-aryl-3-methylbenzoate H->I

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Add Degassed Solvent A->B C 3. Heat and Stir under Inert Atmosphere B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Cool and Quench Reaction D->E F 6. Extraction with Organic Solvent E->F G 7. Wash and Dry Organic Layer F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography H->I J Final Product I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

"common side products in the synthesis of Ethyl 3-bromo-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Ethyl 3-bromo-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The most frequently encountered side products in the electrophilic bromination of ethyl 4-methylbenzoate include isomeric monobrominated products, over-brominated products, and byproducts from hydrolysis or benzylic bromination. The formation of these impurities is highly dependent on the reaction conditions.

Q2: How can I distinguish between the desired product and its isomers?

A2: Isomers of this compound can be distinguished using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The different substitution patterns on the aromatic ring will result in distinct retention times in chromatography and unique chemical shifts and coupling patterns in NMR spectra.

Q3: What is the primary cause of dibromination, and how can it be avoided?

A3: Dibromination, leading to the formation of Ethyl 3,5-dibromo-4-methylbenzoate, is primarily caused by an excess of the brominating agent, elevated reaction temperatures, or prolonged reaction times. To minimize this side product, it is crucial to use a stoichiometric amount of the brominating agent and maintain careful control over the reaction temperature and duration.

Q4: Can the starting material, ethyl 4-methylbenzoate, remain in the final product?

A4: Yes, incomplete conversion can result in the presence of the starting material in the crude product. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or GC is essential to ensure the reaction goes to completion. If the reaction stalls, a slight excess of the brominating agent may be required, but this should be done cautiously to avoid over-bromination.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress by TLC or GC. If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperature.Ensure the reaction is carried out at the optimal temperature for the specific brominating agent used. For many brominations, lower temperatures favor higher selectivity.
Inefficient purification.Optimize the purification method. Column chromatography with a suitable solvent system is often effective in separating the desired product from side products and unreacted starting material.
Hydrolysis of the ester.Ensure all reagents and solvents are anhydrous to prevent the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Problem 2: Presence of Isomeric Impurities
Possible Cause Suggested Solution
Lack of regioselectivity.The choice of brominating agent and catalyst can influence the regioselectivity. Using a milder brominating agent or a Lewis acid catalyst can improve the selectivity for the desired 3-bromo isomer.
High reaction temperature.Higher temperatures can lead to the formation of a mixture of isomers. Conducting the reaction at a lower temperature can enhance the regioselectivity.
Inadequate purification.Isomers can be difficult to separate. High-resolution column chromatography or preparative HPLC may be necessary to isolate the pure desired product.
Problem 3: Formation of Over-brominated Products
Possible Cause Suggested Solution
Excess brominating agent.Use a stoichiometric amount (or a very slight excess) of the brominating agent relative to the starting material.
High reaction temperature or prolonged reaction time.Maintain the recommended reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.

Data Presentation

The following table summarizes the potential side products and their typical, illustrative retention times and mass-to-charge ratios in GC-MS analysis. These values are representative and may vary depending on the specific analytical conditions.

Compound Structure Molecular Weight ( g/mol ) Illustrative GC Retention Time (min) Illustrative m/z
Ethyl 4-methylbenzoate (Starting Material)C₁₀H₁₂O₂164.205.2164, 149, 119
This compound (Product) C₁₀H₁₁BrO₂ 243.10 7.8 242/244, 213/215, 163
Ethyl 2-bromo-4-methylbenzoate (Isomer)C₁₀H₁₁BrO₂243.107.5242/244, 213/215, 163
Ethyl 3,5-dibromo-4-methylbenzoateC₁₀H₁₀Br₂O₂321.999.2320/322/324, 291/293/295
Ethyl 4-(bromomethyl)benzoateC₁₀H₁₁BrO₂243.108.1242/244, 163
3-Bromo-4-methylbenzoic acidC₈H₇BrO₂215.046.5 (as methyl ester)214/216, 199/201, 135

Experimental Protocols

Key Experiment: Electrophilic Bromination of Ethyl 4-methylbenzoate

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Ethyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Iron(III) bromide (FeBr₃) (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-methylbenzoate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add FeBr₃ (0.05 eq) to the solution with stirring.

  • Slowly add NBS (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Actions cluster_2 Outcome start Crude Product Analysis (GC/NMR) low_yield Low Yield of Desired Product start->low_yield isomers Presence of Isomeric Impurities start->isomers over_bromination Over-bromination Detected start->over_bromination check_reaction_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_reaction_conditions modify_reagents Modify Reagents (Brominating Agent, Catalyst) isomers->modify_reagents over_bromination->check_reaction_conditions optimize_purification Optimize Purification (Column Chromatography) check_reaction_conditions->optimize_purification pure_product Pure this compound optimize_purification->pure_product modify_reagents->optimize_purification

Caption: Troubleshooting workflow for the synthesis of this compound.

"how to increase the yield of Ethyl 3-bromo-4-methylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-bromo-4-methylbenzoate. The guidance addresses common issues encountered during the two primary stages of the synthesis: the bromination of 4-methylbenzoic acid and the subsequent esterification.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental challenges.

Issue: Low Yield or Incorrect Product in Bromination Step

Q1: My final yield is low, and I suspect the initial bromination of 4-methylbenzoic acid is inefficient. What are the common causes and solutions?

A1: Low yields in the bromination step typically stem from incorrect reagents, suboptimal reaction conditions, or the formation of side products. The desired product, 3-bromo-4-methylbenzoic acid, requires an electrophilic aromatic substitution. Using a radical initiator like benzoyl peroxide with N-bromosuccinimide (NBS) will incorrectly brominate the methyl group (benzylic position) instead of the aromatic ring.[1][2]

Key Troubleshooting Steps:

  • Confirm Reagents: Ensure you are using bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) for electrophilic aromatic substitution on the ring.[3]

  • Control Temperature: The reaction temperature should be carefully controlled to prevent multiple brominations on the aromatic ring. Overheating can lead to the formation of di-bromo byproducts.[4]

  • Stoichiometry: Use a controlled molar ratio of bromine to 4-methylbenzoic acid. A large excess of bromine will increase the likelihood of di-substituted products.

Q2: I've isolated a brominated product, but it's 4-(bromomethyl)benzoic acid instead of the desired 3-bromo-4-methylbenzoic acid. Why did this happen?

A2: You have inadvertently performed a free-radical bromination on the methyl side chain instead of an electrophilic substitution on the aromatic ring.[1] This typically occurs when using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV light.[2] To obtain the 3-bromo isomer, you must use conditions for electrophilic aromatic substitution (Br₂/FeBr₃), which respects the directing effects of the substituents on the ring.[3]

Q3: How can I minimize the formation of the 3,5-dibromo-4-methylbenzoic acid byproduct?

A3: The formation of di-brominated products occurs when the reaction is too aggressive. The primary strategies to minimize this are:

  • Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time.

  • Maintain Low Temperature: Running the reaction at a lower temperature will decrease the reaction rate and improve selectivity for the mono-brominated product.

  • Precise Stoichiometry: Use slightly more than one equivalent of bromine to ensure the starting material is consumed without having a large excess that would promote a second bromination.

Issue: Poor Conversion in Esterification Step

Q4: My esterification of 3-bromo-4-methylbenzoic acid with ethanol is not going to completion. How can I drive the reaction forward to increase the yield?

A4: The Fischer esterification is an equilibrium-controlled reaction.[5] To maximize the yield of the ethyl ester, you must shift the equilibrium toward the products, as dictated by Le Châtelier's Principle.

Methods to Improve Yield:

  • Use Excess Alcohol: The most common method is to use ethanol as the limiting reagent and also as the solvent. Using a large excess of ethanol will drive the equilibrium towards the formation of the ester.[5][6]

  • Remove Water: As water is a product of the reaction, its removal will also shift the equilibrium to the right. While a Dean-Stark apparatus can be used, for lab-scale synthesis, using excess ethanol is often more practical.

  • Ensure Catalyst Activity: The acid catalyst (commonly concentrated H₂SO₄) must be potent. Ensure it has not been degraded by absorbing atmospheric moisture.[6][7]

Q5: I am observing unexpected side products in my esterification reaction. What could they be?

A5: While Fischer esterification is generally a clean reaction, side products can form. If your starting benzoic acid derivative contains other reactive functional groups, these may react.[8] Additionally, using low-quality ethanol can introduce impurities that lead to different esters. Ensure your ethanol is anhydrous, as water will inhibit the forward reaction.

Frequently Asked Questions (FAQs)

Q: What is the overall reaction scheme for the synthesis of this compound?

A: The synthesis is a two-step process:

  • Electrophilic Bromination: 4-methylbenzoic acid is reacted with bromine (Br₂) and a Lewis acid catalyst (like FeBr₃) to yield 3-bromo-4-methylbenzoic acid.

  • Fischer Esterification: The resulting 3-bromo-4-methylbenzoic acid is refluxed with excess ethanol and a strong acid catalyst (like H₂SO₄) to produce this compound and water.

Q: What are the critical safety precautions for this synthesis?

A: Both steps involve hazardous materials.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. It reacts violently with water.[5] Add it slowly and carefully to the reaction mixture.

  • Solvents: Use appropriate non-reactive solvents and handle them in a fume hood.

Q: Can I use a different alcohol, like methanol or isopropanol, for the esterification step?

A: Yes, the esterification reaction can be performed with other alcohols to produce the corresponding methyl or isopropyl esters. However, reaction times and temperatures may need to be adjusted. Sterically bulkier alcohols, like isopropanol, may react more slowly.[5]

Data Presentation

Table 1: Troubleshooting Bromination of 4-methylbenzoic acid

ProblemProbable CauseRecommended SolutionPotential Byproducts
No Reaction / Low Conversion Inactive catalyst or insufficient temperature.Use fresh FeBr₃ catalyst; gently warm the reaction mixture if necessary.-
Formation of Wrong Isomer (Benzylic Bromination) Use of radical conditions (NBS, UV light, or peroxides).[1][2]Use electrophilic substitution conditions (Br₂ with FeBr₃ catalyst).[3]4-(bromomethyl)benzoic acid
Formation of Di-bromo Product Excess bromine or high reaction temperature.[4]Use 1.05-1.1 equivalents of Br₂; add bromine slowly; maintain low temperature.3,5-dibromo-4-methylbenzoic acid

Table 2: Optimizing Fischer Esterification Yield

ParameterLow Yield ConditionHigh Yield ConditionRationale
Ethanol to Acid Ratio Low molar ratio (e.g., 2:1)High molar ratio (e.g., >10:1 or use as solvent)Shifts equilibrium towards the product side (Le Châtelier's Principle).[5]
Catalyst Old or hydrated H₂SO₄Fresh, concentrated H₂SO₄Ensures effective protonation of the carbonyl group to initiate the reaction.[6]
Water Content Presence of water in reagents or solventAnhydrous conditionsWater is a product; its presence in the initial mixture inhibits the forward reaction.[5]
Reaction Time Too shortSufficiently long (e.g., reflux for several hours)Allows the reaction to reach equilibrium. Monitor by TLC.[9]

Experimental Protocols

Protocol 1: Electrophilic Bromination of 4-methylbenzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylbenzoic acid in a suitable inert solvent (e.g., dichloromethane or acetic acid).

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding a saturated solution of sodium bisulfite to destroy excess bromine.

  • Perform an aqueous workup. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 3-bromo-4-methylbenzoic acid.

  • Purify the crude product by recrystallization.

Protocol 2: Fischer Esterification of 3-bromo-4-methylbenzoic acid

  • Place the purified 3-bromo-4-methylbenzoic acid in a round-bottom flask.

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents, or enough to act as the solvent).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise.[5][6]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.[9]

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker of ice water.

  • Neutralize the solution by adding a 10% sodium carbonate solution dropwise until gas evolution ceases and the solution is basic (pH > 8). The product will precipitate as a solid or oil.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by flash chromatography or vacuum distillation.[9][10]

Visualizations

TroubleshootingWorkflow start_node Low Final Yield of This compound process_node_check Which step is problematic? start_node->process_node_check Begin Troubleshooting process_node process_node problem_node problem_node solution_node solution_node problem_brom problem_brom process_node_check->problem_brom Bromination Step problem_ester problem_ester process_node_check->problem_ester Esterification Step process_brom_issue What is the issue? problem_brom->process_brom_issue Analyze Issue process_ester_issue What is the issue? problem_ester->process_ester_issue Analyze Issue problem_isomer problem_isomer process_brom_issue->problem_isomer Wrong Isomer Formed problem_dibromo problem_dibromo process_brom_issue->problem_dibromo Di-bromo Byproduct problem_low_conv_brom problem_low_conv_brom process_brom_issue->problem_low_conv_brom Low Conversion solution_isomer Solution: Use Br2/FeBr3 for Electrophilic Substitution problem_isomer->solution_isomer Cause: Radical Conditions (NBS/UV) solution_dibromo Solution: Control Stoichiometry & Lower Temperature problem_dibromo->solution_dibromo Cause: Excess Br2 / High Temp solution_low_conv_brom Solution: Use Fresh Catalyst & Check Reagent Purity problem_low_conv_brom->solution_low_conv_brom Cause: Inactive Reagents problem_incomplete problem_incomplete process_ester_issue->problem_incomplete Incomplete Reaction problem_purification problem_purification process_ester_issue->problem_purification Purification Difficulty solution_incomplete Solution: Use Excess Ethanol & Anhydrous Conditions problem_incomplete->solution_incomplete Cause: Reaction Equilibrium solution_purification Solution: Neutralize fully before extraction, Use Chromatography problem_purification->solution_purification Cause: Impurities

Caption: Troubleshooting workflow for low yield synthesis.

ExperimentalWorkflow start_end start_end process_step process_step purify_step purify_step final_product final_product Start Start: 4-methylbenzoic acid Step1 Step 1: Electrophilic Bromination (Reagents: Br2, FeBr3) Start->Step1 Step2 Workup & Isolation Step1->Step2 Intermediate Intermediate: 3-bromo-4-methylbenzoic acid Step2->Intermediate Step3 Step 2: Fischer Esterification (Reagents: Excess Ethanol, H2SO4) Intermediate->Step3 Step4 Workup, Neutralization & Extraction Step3->Step4 Step5 Purification (Chromatography or Distillation) Step4->Step5 End Final Product: This compound Step5->End

Caption: High-level experimental workflow for synthesis.

References

"troubleshooting low yield in Suzuki coupling with Ethyl 3-bromo-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction, specifically focusing on challenges encountered with substrates like Ethyl 3-bromo-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in a low yield?

A1: Low yields with this substrate can arise from several factors. This compound is an electron-deficient aryl bromide due to the ester group, which can be beneficial for the oxidative addition step. However, its steric hindrance from the ortho-methyl group can impede other steps in the catalytic cycle.[1] Common issues include suboptimal choice of catalyst and ligand, inappropriate base or solvent selection, and competing side reactions like dehalogenation or homocoupling.[2][3]

Q2: What are the most prevalent side reactions, and how can I spot them?

A2: The primary side reactions in Suzuki coupling are:

  • Homocoupling: Dimerization of the boronic acid or the aryl halide. The presence of oxygen can increase the homocoupling of boronic acids.[2][4]

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, which is often promoted by harsh basic conditions.[1]

  • Dehalogenation (or Hydrodehalogenation): Replacement of the bromine on your starting material with a hydrogen atom.[2][5]

These byproducts can be identified using analytical techniques like TLC (Thin Layer Chromatography), GC-MS (Gas Chromatography-Mass Spectrometry), or NMR (Nuclear Magnetic Resonance) spectroscopy on the crude reaction mixture.[5]

Q3: Is it necessary to run the reaction under strictly anhydrous and oxygen-free conditions?

A3: Yes, it is highly recommended. Suzuki couplings are sensitive to oxygen, which can lead to the oxidation of phosphine ligands and deactivate the palladium catalyst, often resulting in the formation of palladium black.[3][6] While some Suzuki reactions can tolerate small amounts of water, and it can even be beneficial for dissolving the base, starting with anhydrous and thoroughly degassed solvents provides better control and reproducibility.[3][7]

Troubleshooting Guide: Specific Issues

Issue 1: Low to No Product Formation

If you observe little to no conversion of your starting material, it often points to a problem with the catalyst system or fundamental reaction conditions.[3]

Question: I'm not seeing any product formation. What should I check first?

Answer:

  • Catalyst and Ligand: For sterically hindered and electron-deficient aryl bromides, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[3] Consider switching to a more robust system using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can improve both the oxidative addition and reductive elimination steps.[3][8]

  • Inert Atmosphere: Ensure your reaction setup is rigorously purged with an inert gas like nitrogen or argon. All solvents and reagents should be properly degassed to prevent catalyst deactivation by oxygen.[9]

  • Base and Solvent: The choice of base is critical for activating the boronic acid.[10] If you are using a weak base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, especially for challenging couplings.[9][11] The solvent system must also be appropriate to dissolve the reactants and the base. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often effective.[7]

  • Temperature: If the reaction is sluggish at a lower temperature, a gradual increase may be necessary. Many Suzuki couplings perform well at elevated temperatures (e.g., 80-110 °C).[3][9]

Issue 2: Presence of Significant Side Products

Question: My main product is contaminated with a significant amount of homocoupled boronic acid. How can I prevent this?

Answer: Homocoupling of the boronic acid is often exacerbated by the presence of Pd(II) species, which can be introduced through an incomplete reduction of a Pd(II) precatalyst or by exposure to oxygen.[2]

  • Thorough Degassing: Ensure the reaction mixture is free of oxygen.[4]

  • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.

  • Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.

Question: I have identified a dehalogenated byproduct. What causes this and how can I minimize it?

Answer: Dehalogenation occurs when the aryl halide is reduced. This can be influenced by the base, solvent, and temperature.[2][5]

  • Choice of Base: Some bases or impurities can act as hydride sources. Using a milder base like K₂CO₃ or Cs₂CO₃ may help.[1]

  • Solvent: Alcoholic solvents can sometimes be a source of hydride, leading to dehalogenation.[2] Consider aprotic solvents like dioxane or toluene.

  • Temperature and Time: High temperatures and long reaction times can promote this side reaction. Monitor the reaction and stop it once the starting material is consumed.[5]

Key Parameters and Optimization

The yield of the Suzuki coupling with this compound can be significantly influenced by several parameters. The following tables summarize the effects of different components.

Table 1: Comparison of Palladium Catalysts & Ligands
Catalyst SystemLigand TypeTypical Loading (mol%)Advantages for this Substrate
Pd(PPh₃)₄Triphenylphosphine1-5Commercially available, good starting point.
Pd(OAc)₂ + Buchwald Ligand (e.g., XPhos, SPhos)Bulky, electron-rich phosphine1-3Excellent for sterically hindered and electron-deficient aryl bromides.[1][3]
PEPPSI™-type PrecatalystsN-Heterocyclic Carbene (NHC)1-3High thermal stability, effective for challenging substrates.[12]
PdCl₂(dppf)Diphosphine2-5Good for a range of aryl bromides, but may be less effective for highly hindered substrates.
Table 2: Effect of Base and Solvent
BaseSolvent System (v/v)Temperature (°C)Comments
K₂CO₃Dioxane/H₂O (4:1)80-100Standard conditions, may be too weak for this substrate.[9]
K₃PO₄Toluene/H₂O (4:1)100-110Stronger base, good for hindered substrates. Requires careful degassing.[11]
Cs₂CO₃THF/H₂O (4:1)70-90Highly effective, but more expensive. Can be used with milder temperatures.[1][9]
NaOHMethanol/H₂O (3:2)65-80A cost-effective option that can provide high yields in some systems.[7]

Experimental Protocols

Standard Protocol

This protocol serves as a good starting point for the Suzuki coupling of this compound.

  • To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed dioxane and degassed water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Hindered Substrates

This protocol is adapted for more challenging couplings where the standard protocol gives low yields.

  • To a dry Schlenk flask under argon, add Pd(OAc)₂ (0.02 eq) and an appropriate ligand like XPhos (0.04 eq).

  • Add this compound (1.0 eq), the boronic acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • Add degassed toluene via cannula.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18-36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in the standard protocol.

Visual Guides

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)L2-X pd0->oa_complex transmetalation_complex Ar-Pd(II)L2-R' oa_complex->transmetalation_complex Transmetalation (R'-B(OR)2 + Base) reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination reductive_elimination->pd0 Ar-R' center_node caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Troubleshooting_Workflow start Low Yield Observed check_inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_inert analyze_crude Analyze Crude Mixture (TLC, GC-MS, NMR) check_inert->analyze_crude no_reaction Mainly Starting Material? analyze_crude->no_reaction side_products Side Products Dominant? analyze_crude->side_products no_reaction->side_products No optimize_catalyst Optimize Catalyst System: - Use Buchwald Ligands (XPhos, etc.) - Increase Catalyst Loading no_reaction->optimize_catalyst Yes address_homocoupling Address Homocoupling: - Ensure O2 exclusion - Check Boronic Acid quality side_products->address_homocoupling Homocoupling address_dehalogenation Address Dehalogenation: - Use Milder Base - Lower Temperature side_products->address_dehalogenation Dehalogenation optimize_conditions Optimize Conditions: - Stronger Base (K3PO4, Cs2CO3) - Increase Temperature optimize_catalyst->optimize_conditions success Improved Yield optimize_conditions->success address_homocoupling->success address_dehalogenation->success caption A logical workflow for troubleshooting low yields in Suzuki coupling.

References

"removal of di-brominated impurities from Ethyl 3-bromo-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of di-brominated impurities from Ethyl 3-bromo-4-methylbenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial purity analysis (GC/LC-MS) of this compound shows a significant peak corresponding to a di-brominated species. Why is this happening?

A1: The formation of di-brominated impurities, most likely Ethyl 3,5-dibromo-4-methylbenzoate, is a common issue during the bromination of activated aromatic rings. The methyl and ethyl ester groups are ortho-, para-directing activators, making the aromatic ring susceptible to further electrophilic substitution. If the reaction conditions (e.g., temperature, reaction time, amount of brominating agent) are not carefully controlled, over-bromination can occur, leading to the formation of the di-brominated byproduct.

Q2: I'm having difficulty separating the mono- and di-brominated products by column chromatography. The spots on my TLC plate are very close together. What can I do?

A2: Close-running spots on a TLC plate indicate that the polarity of the desired product and the impurity are very similar, which makes separation challenging. Here are a few troubleshooting steps:

  • Optimize the Eluent System:

    • Decrease Polarity: The di-brominated compound is typically less polar than the mono-brominated one. Start with a very non-polar eluent system (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Try Different Solvents: Experiment with different solvent systems. For instance, replacing hexane with petroleum ether or adding a small amount of dichloromethane might improve separation.

  • Improve Column Efficiency:

    • Use a Longer Column: A longer column provides more surface area for the separation to occur.

    • Finer Silica Gel: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a sharper initial band and better separation.

Q3: Can I use recrystallization to remove the di-brominated impurity?

A3: Recrystallization can be an effective method if there is a significant difference in the solubility of the mono- and di-brominated compounds in a particular solvent system.

  • Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures with water). The ideal solvent will dissolve your crude product at an elevated temperature but show poor solubility for the desired mono-brominated compound and/or high solubility for the di-brominated impurity at room temperature or below.

  • Fractional Crystallization: If both compounds are soluble, you may need to perform fractional crystallization, which involves multiple recrystallization steps to progressively enrich the desired product.

Q4: My yield is very low after purification. What are the common causes of product loss?

A4: Product loss during purification can occur at several stages:

  • Work-up: Ensure complete extraction of your product from the aqueous layer during the work-up. Multiple extractions with a suitable organic solvent are recommended.

  • Column Chromatography:

    • Streaking on the Column: If the product streaks, it can lead to broad fractions that are difficult to separate, resulting in the loss of pure product. This can be caused by overloading the column or using an inappropriate solvent system.

    • Irreversible Adsorption: Highly polar compounds can sometimes irreversibly bind to the silica gel.

  • Recrystallization:

    • Using too much solvent: This will prevent the product from crystallizing out upon cooling.

    • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.

    • Premature crystallization: If the solution cools too much during filtration, the product can crystallize on the filter paper.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the separation of this compound from its di-brominated impurity using flash column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.

  • Elution:

    • Start with a non-polar eluent system, such as 100% hexane or a hexane:ethyl acetate mixture (e.g., 99:1).

    • Gradually increase the polarity of the eluent (e.g., to 98:2, 95:5 hexane:ethyl acetate) to elute the compounds. The less polar di-brominated impurity should elute before the mono-brominated product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., ethanol) at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods

ParameterFlash Column ChromatographyRecrystallization
Principle Separation based on differential adsorption to a stationary phase.Separation based on differences in solubility.
Typical Purity >98%>99% (if successful)
Typical Yield 60-85%50-80%
Advantages Applicable to a wide range of compounds and impurities.Can be highly effective for achieving high purity.
Disadvantages Can be time-consuming and requires larger volumes of solvent.Dependent on finding a suitable solvent; may not be effective for all impurities.

Table 2: Recommended Starting Conditions for Flash Chromatography

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate (starting from 1% Ethyl Acetate)
Loading Technique Dry loading is preferred for better separation

Visualizations

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_final Final Product prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for Purification by Flash Column Chromatography.

experimental_workflow_recrystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation cluster_final Final Product dissolve Dissolve Crude Product in Minimal Hot Solvent cool_slow Slowly Cool to Room Temperature dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filtrate Vacuum Filter Crystals cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Purified Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for Purification by Recrystallization.

"optimizing temperature and reaction time for Ethyl 3-bromo-4-methylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-bromo-4-methylbenzoate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this two-step synthesis, which involves the bromination of 4-methylbenzoic acid followed by Fischer esterification.

I. Experimental Protocols

The synthesis of this compound is typically achieved in two key stages:

  • Bromination of 4-methylbenzoic acid to yield 3-bromo-4-methylbenzoic acid.

  • Esterification of 3-bromo-4-methylbenzoic acid to yield the final product, this compound.

Protocol 1: Bromination of 4-methylbenzoic acid

This protocol outlines the electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring of 4-methylbenzoic acid.

Materials:

  • 4-methylbenzoic acid

  • Liquid Bromine (Br₂)

  • Iron filings (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Glacial Acetic Acid (as solvent)

  • Sodium bisulfite solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • In a fume hood, dissolve 4-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Add the iron filings or iron(III) bromide catalyst to the stirred solution.

  • Slowly add liquid bromine dropwise from the dropping funnel to the reaction mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of the excess bromine disappears.

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-4-methylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Fischer Esterification of 3-bromo-4-methylbenzoic acid

This protocol details the acid-catalyzed esterification of the brominated carboxylic acid with ethanol.

Materials:

  • 3-bromo-4-methylbenzoic acid

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylbenzoic acid in a large excess of anhydrous ethanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

II. Data Presentation: Optimizing Reaction Conditions

The following tables summarize the expected impact of temperature and reaction time on the yield and purity of the products in each step. These are representative data based on general principles of organic synthesis and should be optimized for specific laboratory conditions.

Table 1: Bromination of 4-methylbenzoic acid - Effect of Temperature and Time

EntryTemperature (°C)Reaction Time (hours)Expected Yield of 3-bromo-4-methylbenzoic acid (%)Notes on Purity and Side Products
10 - 52ModerateLow conversion of starting material.
20 - 54GoodOptimal balance of conversion and minimizing side reactions.
3Room Temperature2HighIncreased formation of dibrominated byproducts.
4Room Temperature4HighSignificant formation of dibrominated byproducts.

Table 2: Esterification of 3-bromo-4-methylbenzoic acid - Effect of Temperature and Time

EntryTemperature (°C)Reaction Time (hours)Expected Yield of this compound (%)Notes on Purity and Side Products
1Reflux (~78)2Low to ModerateIncomplete reaction, significant starting material remains.
2Reflux (~78)4GoodGood conversion with minimal side products.
3Reflux (~78)8HighNear-complete conversion. Potential for minor degradation with prolonged heating.
4130 (Microwave)0.25Very HighRapid and efficient conversion.

III. Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the iron catalyst in the bromination step?

A1: The iron (Fe) catalyst reacts with bromine (Br₂) to form iron(III) bromide (FeBr₃) in situ. FeBr₃ is a Lewis acid that polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and facilitating the electrophilic attack on the aromatic ring of 4-methylbenzoic acid.

Q2: Why is a large excess of ethanol used in the Fischer esterification?

A2: Fischer esterification is an equilibrium reaction.[1] According to Le Châtelier's principle, using a large excess of one of the reactants (in this case, ethanol) shifts the equilibrium towards the formation of the products (the ester and water), thereby increasing the yield of this compound.[1]

Q3: Can other acids be used as a catalyst for the esterification?

A3: Yes, other strong protic acids like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) can be used as catalysts. Solid acid catalysts can also be employed for easier removal after the reaction.

Q4: How can I confirm the formation of the desired product?

A4: The formation of the product can be confirmed by various analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of the product.

  • Melting Point: The purified solid intermediate, 3-bromo-4-methylbenzoic acid, has a reported melting point of around 204 °C.

  • Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the structure of the final product. For example, in ¹H NMR, the appearance of a quartet and a triplet corresponding to the ethyl group is a key indicator of successful esterification.

Troubleshooting Guide

Issue 1: Low or no yield in the bromination step.

  • Possible Cause 1: Inactive catalyst.

    • Solution: Ensure the iron filings are fresh and not oxidized, or use anhydrous iron(III) bromide.

  • Possible Cause 2: Insufficient reaction time or low temperature.

    • Solution: Increase the reaction time and monitor the reaction by TLC until the starting material is consumed. Ensure the temperature is maintained within the optimal range.

  • Possible Cause 3: Premature quenching of the reaction.

    • Solution: Ensure that the quenching agent (sodium bisulfite) is added only after the reaction has gone to completion as indicated by TLC.

Issue 2: Formation of multiple spots on TLC during bromination, indicating side products.

  • Possible Cause 1: Over-bromination (formation of dibrominated products).

    • Solution: This can occur if the reaction temperature is too high or the reaction is left for too long. Maintain a low temperature (0-5 °C) during the bromine addition and carefully monitor the reaction progress. Use the stoichiometric amount of bromine.

  • Possible Cause 2: Impure starting materials.

    • Solution: Ensure the 4-methylbenzoic acid is pure before starting the reaction.

Issue 3: Low yield in the esterification step.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Increase the reflux time. Ensure a sufficient excess of ethanol is used to drive the equilibrium towards the product.

  • Possible Cause 2: Insufficient catalyst.

    • Solution: Ensure a catalytic amount of concentrated sulfuric acid has been added.

  • Possible Cause 3: Presence of water in the reaction mixture.

    • Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. Water can shift the equilibrium back towards the starting materials.

Issue 4: Difficulty in purifying the final product.

  • Possible Cause 1: Incomplete removal of acidic catalyst.

    • Solution: Ensure thorough washing with saturated sodium bicarbonate solution during the work-up to completely neutralize and remove the sulfuric acid.

  • Possible Cause 2: Co-elution of impurities during column chromatography.

    • Solution: Optimize the solvent system for column chromatography to achieve better separation of the product from any impurities. A slow, gradual increase in the polarity of the eluent often provides better resolution.

IV. Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_bromination Step 1: Bromination cluster_esterification Step 2: Esterification start_brom 4-methylbenzoic acid dissolve Dissolve in Glacial Acetic Acid start_brom->dissolve add_cat Add Fe or FeBr3 Catalyst dissolve->add_cat add_br2 Add Br2 dropwise at 0-5 °C add_cat->add_br2 react_brom Stir at RT for 2-4h add_br2->react_brom quench Quench with NaHSO3 react_brom->quench extract_brom Extract with Dichloromethane quench->extract_brom wash_brom Wash & Dry extract_brom->wash_brom evap_brom Evaporate Solvent wash_brom->evap_brom purify_brom Recrystallize evap_brom->purify_brom product_brom 3-bromo-4-methylbenzoic acid purify_brom->product_brom start_est 3-bromo-4-methylbenzoic acid dissolve_est Dissolve in excess Ethanol start_est->dissolve_est add_h2so4 Add cat. H2SO4 dissolve_est->add_h2so4 reflux Reflux for 4-8h add_h2so4->reflux evap_etoh Evaporate excess Ethanol reflux->evap_etoh extract_est Extract with Ethyl Acetate evap_etoh->extract_est wash_est Wash with NaHCO3, Water, Brine & Dry extract_est->wash_est evap_est Evaporate Solvent wash_est->evap_est purify_est Column Chromatography evap_est->purify_est final_product This compound purify_est->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_bromination_issues Bromination Step Issues cluster_esterification_issues Esterification Step Issues start Low Yield or Impure Product brom_check Check TLC of Bromination Reaction start->brom_check est_check Check TLC of Esterification Reaction start->est_check no_reaction_brom No Reaction/ Low Conversion brom_check->no_reaction_brom Incomplete side_products_brom Multiple Spots/ Side Products brom_check->side_products_brom Impure check_catalyst Check Catalyst Activity (Use fresh Fe/FeBr3) no_reaction_brom->check_catalyst Yes check_time_temp_brom Increase Reaction Time/ Check Temperature no_reaction_brom->check_time_temp_brom No check_temp_brom Lower Reaction Temperature (Maintain 0-5 °C during addition) side_products_brom->check_temp_brom Yes check_sm_purity Check Purity of 4-methylbenzoic acid side_products_brom->check_sm_purity No no_reaction_est Incomplete Reaction est_check->no_reaction_est Incomplete purification_issue Purification Difficulty est_check->purification_issue Impure check_reflux Increase Reflux Time/ Ensure Excess Ethanol no_reaction_est->check_reflux Yes check_catalyst_est Check H2SO4 Addition/ Use Anhydrous Ethanol no_reaction_est->check_catalyst_est No check_wash Ensure Thorough Wash with NaHCO3 purification_issue->check_wash Yes optimize_chrom Optimize Column Chromatography Solvent System purification_issue->optimize_chrom No

References

"preventing hydrolysis of Ethyl 3-bromo-4-methylbenzoate during workup"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-bromo-4-methylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent hydrolysis of this compound during experimental workups.

Troubleshooting Guide: Preventing Hydrolysis During Workup

Unwanted hydrolysis of your ester to the corresponding carboxylic acid (3-bromo-4-methylbenzoic acid) is a common issue during aqueous workups, leading to reduced yields and purification challenges. This guide will help you diagnose and resolve potential causes of hydrolysis.

Identifying the Problem:

The primary signs of significant hydrolysis are a lower than expected yield of the final ester product and the appearance of the starting carboxylic acid.[1] This can be confirmed through analytical methods such as Thin-Layer Chromatography (TLC), where the more polar carboxylic acid will have a different Rf value.

Troubleshooting Decision Tree:

If you suspect hydrolysis, use the following decision tree to pinpoint the cause and find a solution.

G start Low Yield or Presence of Carboxylic Acid? check_workup Review Workup Procedure start->check_workup Yes base_wash Issue: Strong Base Used in Wash? check_workup->base_wash solution_strong_base Solution: Use a weak base like cold, saturated sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3). Avoid strong bases (e.g., NaOH, KOH) which readily hydrolyze esters. base_wash->solution_strong_base Yes temp_control Issue: Were Aqueous Washes Performed at Room Temperature? base_wash->temp_control No solution_strong_base->temp_control solution_temp Solution: Perform all aqueous washes with ice-cold solutions. Lowering the temperature significantly slows the rate of hydrolysis. temp_control->solution_temp Yes contact_time Issue: Prolonged Contact with Aqueous Layers? temp_control->contact_time No solution_temp->contact_time solution_time Solution: Perform extractions and washes efficiently and without delay. Do not let layers sit for extended periods. contact_time->solution_time Yes drying_step Issue: Insufficient Drying of Organic Layer? contact_time->drying_step No solution_time->drying_step solution_drying Solution: After the final wash, use a brine wash to remove bulk water. Subsequently, dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na2SO4, MgSO4) until the agent no longer clumps. drying_step->solution_drying Yes end Problem Solved: Pure Ester Isolated drying_step->end No solution_drying->end

Caption: Troubleshooting workflow for diagnosing and preventing ester hydrolysis during workup.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during the workup?

A1: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol in the presence of water.[1][2] This reaction is the reverse of esterification and can be catalyzed by acids or bases.[1] During an aqueous workup, the conditions are often favorable for this unwanted reaction, which can significantly reduce the yield of your desired ester product.[1]

Q2: At what pH is this compound most stable?

Q3: Why is sodium bicarbonate recommended over sodium hydroxide for neutralizing acid?

A3: Sodium bicarbonate is a weak base and is sufficient to neutralize strong acids used as catalysts (like sulfuric acid).[5] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly effective at promoting ester hydrolysis and should be avoided in the workup if the ester is the desired product.[5][4]

Q4: Can I skip the brine wash?

A4: It is not recommended. A wash with saturated aqueous NaCl (brine) helps to remove the majority of dissolved water from the organic layer before the final drying step.[1] This makes the subsequent drying with an anhydrous salt more efficient and reduces the contact time of the ester with water.

Q5: My ester seems to be hydrolyzing even with a bicarbonate wash. What else can I do?

A5: If hydrolysis is still an issue, consider the following:

  • Temperature: Ensure all aqueous solutions (water, bicarbonate, brine) are ice-cold.

  • Time: Minimize the time the organic layer is in contact with any aqueous phase.[1]

  • Drying: Be meticulous with the final drying step to remove all traces of water.

  • Non-Aqueous Workup: In very sensitive cases, a non-aqueous workup might be necessary, though this is more complex. This could involve simply filtering the reaction mixture and removing the solvent under reduced pressure, followed by purification by chromatography.

Quantitative Data Summary

While specific kinetic data for the hydrolysis of this compound is not available in the provided search results, the following table summarizes the key factors influencing the rate of hydrolysis for esters in general.

FactorCondition that Increases Hydrolysis RateRecommended Condition for WorkupRationale
pH Strongly Acidic or Strongly BasicNeutral to slightly basic (pH 7-8)Minimizes acid and base catalysis.[2]
Temperature High Temperature0-5 °C (Ice Bath)Slows the reaction kinetics of hydrolysis.[1]
Water Concentration High ConcentrationMinimize water contact; use brine wash.Water is a reactant in the hydrolysis reaction.[1]
Contact Time Prolonged ExposureAs short as possibleReduces the opportunity for the hydrolysis reaction to occur.[1]
Base Strength Strong Bases (e.g., NaOH, KOH)Weak Bases (e.g., NaHCO₃, Na₂CO₃)Strong bases are potent catalysts for irreversible saponification.[5][4]

Experimental Protocol: Non-Hydrolytic Workup

This protocol describes a standard procedure for the workup of a reaction mixture containing this compound, designed to minimize hydrolysis.

Objective: To isolate crude this compound from a reaction mixture while preventing its hydrolysis to 3-bromo-4-methylbenzoic acid.

Methodology:

  • Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath for 10-15 minutes.

  • Quenching (Optional): If the reaction is anhydrous, cautiously quench it by slowly adding ice-cold water while stirring in the ice bath.

  • Transfer to Separatory Funnel: Transfer the cooled mixture to a separatory funnel. If needed, rinse the reaction flask with a small amount of an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and add this to the funnel.

  • Neutralization Wash: Add ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[1] Stopper the funnel, and swirl gently at first to allow for the release of any CO₂ gas that may form from acid neutralization.[5] Vent the funnel frequently. Once gas evolution subsides, shake the funnel more vigorously for about 30 seconds.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Aqueous Wash: Wash the organic layer with ice-cold water. Shake for 30 seconds, allow the layers to separate, and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with ice-cold, saturated aqueous NaCl (brine).[1] This step helps to remove the bulk of the dissolved water. Allow the layers to separate and drain the aqueous brine layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Swirl the flask. Continue adding small portions of the drying agent until it no longer clumps together and flows freely.

  • Isolation: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Further Purification: The crude product can be further purified if necessary by techniques such as column chromatography or distillation.

G A 1. Cool Reaction Mixture (Ice Bath) B 2. Transfer to Separatory Funnel A->B C 3. Wash with Cold Saturated NaHCO3 Solution B->C D 4. Separate Layers C->D E 5. Wash with Cold Water D->E F 6. Separate Layers E->F G 7. Wash with Cold Brine F->G H 8. Separate Layers G->H I 9. Dry Organic Layer (e.g., Na2SO4) H->I J 10. Filter/Decant I->J K 11. Remove Solvent (Rotary Evaporator) J->K L Crude this compound K->L

Caption: Standard experimental workflow for a non-hydrolytic workup of an ester.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions with Ethyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for alternative, palladium-free cross-coupling reactions involving Ethyl 3-bromo-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative catalysts to palladium for cross-coupling reactions?

A1: While palladium catalysts are highly effective, alternative catalysts based on more earth-abundant and less expensive metals like nickel, copper, and iron are gaining prominence. These alternatives can offer different reactivity profiles, potentially overcoming limitations of palladium catalysts in certain transformations. They also present a more sustainable and cost-effective approach for large-scale synthesis.

Q2: What are the main challenges when using this compound as a substrate in cross-coupling reactions?

A2: this compound presents two main challenges:

  • Steric Hindrance: The methyl group ortho to the bromine atom can sterically hinder the approach of the catalyst, potentially slowing down the oxidative addition step, which is often rate-limiting.

  • Electronic Effects: The ethyl ester group is electron-withdrawing, which can influence the electron density at the reaction center and affect the catalytic cycle.

Q3: Which alternative catalyst systems are most promising for this substrate?

A3: Nickel and copper-based catalyst systems have shown great promise for the cross-coupling of aryl bromides.

  • Nickel catalysts are often effective for sterically hindered substrates and can be more reactive than palladium in certain cases.

  • Copper catalysts are particularly useful for Sonogashira and Ullmann-type (e.g., Buchwald-Hartwig) couplings and are a cost-effective option.

Troubleshooting Guides

Nickel-Catalyzed Suzuki-Miyaura Coupling

Issue: Low or no conversion to the desired biaryl product.

Potential CauseTroubleshooting Steps
Inactive Catalyst Use a fresh source of nickel precatalyst (e.g., NiCl₂(PCy₃)₂) and ensure the ligand (e.g., tricyclohexylphosphine) has not been oxidized. Consider using an air-stable precatalyst.
Ineffective Base For sterically hindered aryl bromides, a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the transmetalation step.
Poor Solvent Choice Ensure the solvent (e.g., anhydrous 2-Me-THF or t-amyl alcohol) is thoroughly degassed to prevent catalyst deactivation by oxygen. The choice of solvent can also impact substrate solubility.
Low Reaction Temperature Sterically hindered substrates may require higher temperatures (e.g., 100 °C) to overcome the activation energy barrier.
Ligand Incompatibility Bulky, electron-rich phosphine ligands are generally preferred for coupling sterically hindered substrates as they promote both oxidative addition and reductive elimination.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous 2-Me-THF

Procedure:

  • In a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.

  • Add the arylboronic acid and this compound to the vial.

  • Add anhydrous 2-Me-THF.

  • Seal the vial and heat the mixture to 100 °C for 18 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting_Suzuki start Low/No Product (Ni-catalyzed Suzuki) check_catalyst Check Catalyst Activity - Fresh Precatalyst? - Ligand Oxidized? start->check_catalyst check_base Evaluate Base - Strong enough? (e.g., K3PO4, Cs2CO3) check_catalyst->check_base If catalyst is active check_solvent Assess Solvent - Degassed? - Substrate Soluble? check_base->check_solvent If base is appropriate check_temp Increase Temperature check_solvent->check_temp If solvent is suitable check_ligand Optimize Ligand - Bulky & Electron-Rich? check_temp->check_ligand If still no reaction success Successful Coupling check_ligand->success

Caption: Troubleshooting workflow for Nickel-catalyzed Suzuki coupling.

Copper-Catalyzed Sonogashira Coupling

Issue: Formation of significant alkyne homo-coupling (Glaser coupling) product.

Potential CauseTroubleshooting Steps
High Copper(I) Concentration While catalytic, an excess of copper can favor the homocoupling pathway. Reduce the loading of the Cu(I) catalyst.
Presence of Oxygen Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
Slow Cross-Coupling If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant. Consider a copper-free protocol or the use of a palladium co-catalyst with a suitable ligand to accelerate the primary reaction.

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This is a representative protocol that may need adjustment.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • CuI (5 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, CuI, ligand, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe, followed by the terminal alkyne.

  • Stir the mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.

Troubleshooting_Sonogashira start Glaser Homocoupling (Cu-catalyzed Sonogashira) reduce_cu Reduce Cu(I) Loading start->reduce_cu degas Ensure Rigorous Degassing reduce_cu->degas If homocoupling persists accelerate_cross_coupling Accelerate Cross-Coupling - Add Pd co-catalyst - Optimize ligand degas->accelerate_cross_coupling If still an issue success Selective Cross-Coupling accelerate_cross_coupling->success

Caption: Troubleshooting Glaser homocoupling in Sonogashira reactions.

Copper-Catalyzed Buchwald-Hartwig Amination

Issue: Low yield of the desired N-arylated product.

Potential CauseTroubleshooting Steps
Inappropriate Ligand For C-N couplings, chelating diamine ligands or phenanthroline-based ligands can be effective with copper catalysts. Experiment with different ligand types.
Base Incompatibility The choice of base is critical. Strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base strength can influence the rate of deprotonation of the amine.
Reaction Temperature Copper-catalyzed aminations often require elevated temperatures (e.g., 100-130 °C).
Substrate Decomposition The ester functionality in this compound may be sensitive to harsh basic conditions at high temperatures. Consider using a milder base or lower reaction temperature if substrate decomposition is observed.

Experimental Protocol: Copper-Catalyzed N-Arylation

This is a general procedure and optimization will be necessary.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • CuI (10 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene or Dioxane

Procedure:

  • Add CuI, the ligand, and K₂CO₃ to a sealable reaction tube.

  • Evacuate and backfill the tube with argon.

  • Add the solvent, this compound, and the amine.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • After cooling, dilute with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting_Buchwald_Hartwig start Low Yield (Cu-catalyzed Amination) check_ligand Optimize Ligand - Chelating diamine? - Phenanthroline? start->check_ligand check_base Evaluate Base - Strength? - Compatibility with ester? check_ligand->check_base If ligand is suitable check_temp Adjust Temperature check_base->check_temp If base is appropriate check_decomposition Check for Substrate Decomposition check_temp->check_decomposition If still low yield success Successful Amination check_decomposition->success

Caption: Troubleshooting low yields in Copper-catalyzed amination.

Data Summary

The following table summarizes general conditions for alternative catalyst systems in various cross-coupling reactions with aryl bromides. These should serve as a starting point for optimization with this compound.

Reaction TypeCatalyst SystemLigandBaseSolventTemperature (°C)
Suzuki-Miyaura NiCl₂PCy₃K₃PO₄2-Me-THF100
Sonogashira CuI1,10-PhenanthrolineCs₂CO₃DMF80-110
Buchwald-Hartwig CuIN,N'-DimethylethylenediamineK₂CO₃Toluene110-130
Heck Ni(acac)₂PPh₃K₂CO₃NMP120-140

Technical Support Center: Managing Side Reactions in the Bromination of Ethyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of ethyl 4-methylbenzoate. Our aim is to help you manage and minimize side reactions to improve the yield and purity of your target product, ethyl 4-(bromomethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring during the bromination of ethyl 4-methylbenzoate with N-Bromosuccinimide (NBS)?

The primary reaction is a free-radical substitution at the benzylic position of the methyl group on the benzene ring. This reaction, often initiated by a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), selectively brominates the methyl group to form ethyl 4-(bromomethyl)benzoate. This process is a type of Wohl-Ziegler reaction.[1][2]

Q2: What are the most common side reactions observed in this process?

The two most prevalent side reactions are:

  • Di-bromination: Further reaction of the desired mono-brominated product to yield ethyl 4-(dibromomethyl)benzoate. This occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.[1]

  • Electrophilic Aromatic Substitution: Bromination of the aromatic ring itself to produce isomers of ethyl 3-bromo-4-methylbenzoate. This is more likely to occur in the presence of acid catalysts or when using molecular bromine without a radical initiator.[3][4]

Q3: Why is N-Bromosuccinimide (NBS) the preferred reagent for this transformation?

NBS is favored because it allows for a slow, controlled generation of molecular bromine in the reaction mixture, which is crucial for maintaining a low concentration of Br₂.[5][6] This low concentration minimizes competitive electrophilic addition to the aromatic ring and reduces the likelihood of over-bromination at the benzylic position.[1][6]

Q4: How can I monitor the progress of the reaction to avoid the formation of side products?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[7][8] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the ethyl 4-methylbenzoate and the appearance of the product spot. It is crucial to stop the reaction once the starting material is consumed to prevent the formation of the di-brominated side product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired mono-brominated product. Incomplete reaction.Ensure the use of a fresh radical initiator. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.[7]
Decomposition of the product during workup.Avoid excessive heat during solvent removal. Use a mild base wash (e.g., sodium bicarbonate solution) during the workup to neutralize any HBr formed, which can promote decomposition.
Significant amount of di-brominated side product. Reaction time is too long or excess NBS is used.Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. Use a stoichiometric amount of NBS (typically 1.05-1.1 equivalents).[1]
Presence of ring-brominated side products. Contamination with acid, which catalyzes electrophilic aromatic substitution.Ensure all glassware is dry and free of acidic residues. The reaction should be performed under neutral conditions. The use of NBS in combination with a radical initiator favors benzylic bromination.[2]
Use of molecular bromine (Br₂) instead of NBS.If using Br₂, the reaction must be initiated by light or a radical initiator to favor the free-radical pathway over the electrophilic pathway.[9]
Reaction does not initiate. Inactive radical initiator.Use a fresh batch of radical initiator (AIBN or benzoyl peroxide). Ensure the reaction is heated to the appropriate temperature for the chosen initiator to decompose and generate radicals.[7][8]
Presence of radical inhibitors.Ensure the starting material and solvent are pure and free from inhibitors.

Reaction Pathways and Troubleshooting Workflow

Diagram 1: Desired Reaction and Side Reactions

Figure 1: Reaction Pathways in the Bromination of Ethyl 4-methylbenzoate A Ethyl 4-methylbenzoate B Ethyl 4-(bromomethyl)benzoate (Desired Product) A->B NBS, Radical Initiator (Free-Radical Substitution) D This compound (Aromatic Substitution Side Product) A->D Acidic Conditions / Br2 without initiator (Electrophilic Aromatic Substitution) C Ethyl 4-(dibromomethyl)benzoate (Di-bromination Side Product) B->C Excess NBS / Prolonged Reaction Time

Caption: Desired benzylic bromination and common side reactions.

Diagram 2: Troubleshooting Workflow

Figure 2: Troubleshooting Workflow for Bromination start Low Yield or Impure Product q1 Major impurity observed by TLC/NMR? start->q1 is_dibromo Di-brominated product q1->is_dibromo Yes, higher MW is_ringbromo Ring-brominated product q1->is_ringbromo Yes, similar MW, different aromatic signals is_starting Unreacted starting material q1->is_starting Yes, matches starting material spot sol_dibromo Reduce reaction time. Use 1.05-1.1 eq. NBS. Monitor closely with TLC. is_dibromo->sol_dibromo sol_ringbromo Ensure neutral conditions. Avoid acid contamination. Use radical initiator. is_ringbromo->sol_ringbromo sol_starting Check initiator activity. Ensure sufficient heating. Increase reaction time. is_starting->sol_starting

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: Benzylic Bromination using NBS and Benzoyl Peroxide

This protocol is adapted from a standard procedure for the synthesis of ethyl 4-(bromomethyl)benzoate.[7][8]

Materials:

  • Ethyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve ethyl 4-methylbenzoate (1.0 eq.) in carbon tetrachloride (approx. 7 mL per gram of starting material).

  • Add N-bromosuccinimide (1.1 eq.) and benzoyl peroxide (0.05 eq.) to the solution.[7]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4 hours.[7]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by silica gel chromatography if necessary.[7]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

Parameter Condition Favoring Desired Product Condition Favoring Side Products Side Product Favored
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂) without initiatorAromatic Substitution
Initiator Radical initiator (AIBN, BPO) presentNo radical initiatorAromatic Substitution
Catalyst None (neutral conditions)Acidic catalyst (e.g., Lewis acids)Aromatic Substitution
NBS Stoichiometry 1.05 - 1.1 equivalents> 1.2 equivalentsDi-bromination
Reaction Time Monitored by TLC, stopped at completionProlonged after starting material is consumedDi-bromination
Temperature Reflux temperature of the solventSignificantly higher temperaturesPotential decomposition

This technical support guide is intended to provide a starting point for troubleshooting and optimizing the bromination of ethyl 4-methylbenzoate. Experimental conditions may need to be adjusted based on the specific scale and equipment used. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

"purification challenges of Ethyl 3-bromo-4-methylbenzoate and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 3-bromo-4-methylbenzoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential solutions and preventative measures.

Issue 1: Presence of Starting Material (3-bromo-4-methylbenzoic acid) in the Purified Product.

  • Symptom: The 1H NMR spectrum of the purified product shows a broad singlet peak around 10-12 ppm, characteristic of a carboxylic acid proton. Thin Layer Chromatography (TLC) may show a streak or a spot with a lower Rf value corresponding to the starting acid.

  • Cause: Incomplete esterification reaction or inefficient removal of the acidic starting material during the work-up.

  • Solution:

    • Acid-Base Extraction: Perform a liquid-liquid extraction of the crude product. Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The acidic 3-bromo-4-methylbenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The ester will remain in the organic layer. Separate the layers and wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.[1]

    • Column Chromatography: If residual acid persists, column chromatography on silica gel can be effective. The less polar ester will elute before the more polar carboxylic acid.

Issue 2: Presence of Isomeric Impurities.

  • Symptom: The 1H NMR spectrum shows extra aromatic signals that do not correspond to the desired product. Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals multiple peaks with the same mass-to-charge ratio.

  • Cause: The synthesis of the precursor, 3-bromo-4-methylbenzoic acid, from p-toluic acid can sometimes yield small amounts of other isomers, such as 2-bromo-4-methylbenzoic acid or 3-bromo-2-methylbenzoic acid. These isomeric acids can then be converted to their corresponding ethyl esters during the esterification reaction.

  • Solution:

    • Fractional Recrystallization of the Precursor Acid: Purifying the 3-bromo-4-methylbenzoic acid by fractional recrystallization before esterification can remove isomeric impurities. The solubility of isomers often differs in a given solvent system.

    • Careful Column Chromatography of the Ester: Isomeric esters can be challenging to separate due to their similar polarities. A meticulously performed flash column chromatography with a shallow eluent gradient (e.g., a slow increase of ethyl acetate in hexane) can effectively separate isomers.[2] Monitor the fractions carefully by TLC or GC-MS.

    • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is a powerful technique.[3]

Issue 3: Oily Product Instead of a Crystalline Solid.

  • Symptom: The final product is obtained as a persistent oil, making handling and further reactions difficult.

  • Cause:

    • Presence of Impurities: Residual solvents or other impurities can lower the melting point of the compound and prevent crystallization.

    • Supercooling: The purified compound may be in a supercooled liquid state.

  • Solution:

    • High-Vacuum Drying: Ensure all residual solvents are removed by drying the product under a high vacuum for an extended period.

    • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., cold hexanes or pentane) to the oil and stir vigorously. This can induce crystallization.

    • Recrystallization: Attempt recrystallization from a suitable solvent system. Start by dissolving the oil in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (e.g., water) until turbidity appears. Allow the solution to cool slowly.

    • Seeding: If a small crystal of the pure compound is available, add it to the oil to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Fischer esterification?

A1: The most common impurities are unreacted starting materials: 3-bromo-4-methylbenzoic acid and excess ethanol.[4] By-products can include water (formed during the reaction) and potentially small amounts of isomeric ethyl bromomethylbenzoates if the starting carboxylic acid was not pure.

Q2: How can I effectively remove the sulfuric acid catalyst after the esterification reaction?

A2: The sulfuric acid catalyst can be neutralized and removed by washing the crude reaction mixture (dissolved in an organic solvent) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This will neutralize the acid, and the resulting sodium sulfate is soluble in the aqueous layer, which can then be separated.

Q3: What is a good starting solvent system for the column chromatography purification of this compound?

A3: A good starting point for flash column chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[2][6][7] A typical starting eluent could be 5-10% ethyl acetate in hexanes. The polarity can be gradually increased to elute the product. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product on a TLC plate.[6]

Q4: Can I use recrystallization to purify this compound? If so, what is a suitable solvent?

A4: Yes, recrystallization can be an effective purification method if the crude product is a solid. For esters, a common recrystallization solvent system is a mixture of ethanol and water.[8] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form crystals.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • 1H NMR Spectroscopy: This will show the characteristic peaks for the ethyl ester and the substituted aromatic ring. The absence of peaks from starting materials or other impurities is a good indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile compounds and provide their mass spectra. A single peak in the gas chromatogram with the correct mass spectrum indicates a pure compound.[9]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of a pure crystalline solid.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected from different purification methods for aromatic esters. Please note that these are general values, and actual results may vary depending on the specific experimental conditions and the initial purity of the crude product.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
Acid-Base Extraction 70-90%>95% (removal of acidic impurities)>95%Excellent for removing acidic starting materials.Does not remove neutral or basic impurities.
Recrystallization 80-95%>98%70-90%Can provide very high purity for solid compounds.Loss of material in the mother liquor.
Flash Column Chromatography 50-90%>99%80-95%Highly effective for separating a wide range of impurities, including isomers.Can be time-consuming and requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes). During the addition of the bicarbonate solution, vent the separatory funnel frequently to release any evolved carbon dioxide gas.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 5 volumes) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude solid this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).

  • Re-dissolution: If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10-15%).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Troubleshooting cluster_start Crude Product Analysis cluster_impurities Impurity Identification cluster_solutions Purification Solutions cluster_end Final Product Start Analyze Crude Product (TLC, 1H NMR) Impurity_Check Impurities Detected? Start->Impurity_Check Acid_Impurity Starting Acid Present? Impurity_Check->Acid_Impurity Yes Pure_Product Pure Product (Analyze for Purity) Impurity_Check->Pure_Product No Isomer_Impurity Isomeric Impurities? Acid_Impurity->Isomer_Impurity No Acid_Base_Extraction Perform Acid-Base Extraction Acid_Impurity->Acid_Base_Extraction Yes Other_Impurity Other Impurities? Isomer_Impurity->Other_Impurity No Column_Chromatography Perform Column Chromatography Isomer_Impurity->Column_Chromatography Yes Recrystallization Perform Recrystallization Other_Impurity->Recrystallization Yes (if solid) Other_Impurity->Pure_Product No Acid_Base_Extraction->Isomer_Impurity Column_Chromatography->Other_Impurity Recrystallization->Pure_Product

Caption: Troubleshooting workflow for the purification of this compound.

References

"impact of solvent choice on the synthesis of Ethyl 3-bromo-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-bromo-4-methylbenzoate. The following information addresses common issues encountered during synthesis, with a particular focus on the critical impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways to produce this compound:

  • Route A: Fischer Esterification of 3-bromo-4-methylbenzoic acid with ethanol. This is an acid-catalyzed equilibrium reaction.

  • Route B: Electrophilic Bromination of ethyl 4-methylbenzoate. This typically involves a brominating agent and a suitable solvent.

Q2: How does the choice of solvent affect the Fischer Esterification (Route A)?

A2: In Fischer esterification, using an excess of the alcohol (ethanol in this case) is common, where it acts as both a reactant and the solvent. This high concentration of ethanol helps to drive the equilibrium towards the formation of the ester product.[1][2][3] Alternatively, a high-boiling point aromatic solvent, such as toluene, can be used to facilitate the removal of water through azeotropic distillation, which also shifts the equilibrium to favor the product.[3][4]

Q3: What are the recommended solvents for the bromination of ethyl 4-methylbenzoate (Route B)?

A3: The choice of solvent for bromination is critical to ensure the selective bromination of the aromatic ring and to avoid side reactions. Halogenated solvents are commonly employed. While carbon tetrachloride has been traditionally used, its toxicity has led to the adoption of safer alternatives.[5][6] Dichloromethane and 1,2-dichloroethane are effective replacements.[6][7] Acetonitrile can also be a suitable solvent for electrophilic bromination.[6]

Q4: I am observing the formation of multiple products in my bromination reaction. What could be the cause?

A4: The formation of multiple products in the bromination of ethyl 4-methylbenzoate can be attributed to several factors, often related to the reaction conditions and solvent. If the reaction is performed under UV light or with a radical initiator, bromination of the methyl group can occur, leading to the formation of ethyl 4-(bromomethyl)benzoate.[5] To favor bromination on the aromatic ring, the reaction should be carried out in the dark and in a polar solvent that can stabilize the electrophilic bromine species. Using a Lewis acid catalyst can also promote aromatic bromination.

Q5: My Fischer esterification reaction is not going to completion. How can I improve the yield?

A5: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[1][3] To improve the yield, you can:

  • Use a large excess of ethanol (at least 4-5 equivalents).[1]

  • Remove water as it is formed, either by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent.[2][3]

  • Increase the reaction time and ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used.

Troubleshooting Guides

Route A: Fischer Esterification of 3-bromo-4-methylbenzoic acid
Issue Potential Cause Troubleshooting Steps
Low Conversion/Yield Reaction has not reached equilibrium or the equilibrium is unfavorable.- Increase the excess of ethanol. - Use a Dean-Stark trap with a solvent like toluene to remove water. - Increase the amount of acid catalyst (e.g., H₂SO₄). - Extend the reflux time.
Reaction is Slow Insufficient heating or catalyst activity.- Ensure the reaction is refluxing at the appropriate temperature for the solvent used. - Check the concentration and purity of the acid catalyst.
Side Product Formation Dehydration of ethanol to form diethyl ether, particularly at high temperatures with a strong acid catalyst.- Maintain a controlled reflux temperature. - Use a milder acid catalyst if possible, though this may slow down the reaction.
Difficult Product Isolation The product is soluble in the aqueous workup solution.- Minimize the amount of water used during extraction. - Use a saturated brine solution for the final wash to reduce the solubility of the ester in the aqueous layer.
Route B: Electrophilic Bromination of ethyl 4-methylbenzoate
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction or formation of byproducts.- Optimize the reaction time and temperature. - Ensure the purity of the starting material and brominating agent (e.g., NBS, Br₂).
Formation of Benzylic Bromide Radical bromination is occurring at the methyl group.- Conduct the reaction in the absence of light. - Avoid using radical initiators (like AIBN or benzoyl peroxide).[5] - Use a polar aprotic solvent like dichloromethane or acetonitrile.[6]
Formation of Di-brominated Products Over-bromination of the aromatic ring.- Use a stoichiometric amount of the brominating agent. - Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Reaction Does Not Start Deactivated aromatic ring or inactive brominating agent.- The ester group is deactivating, so a Lewis acid catalyst (e.g., FeBr₃) may be necessary to promote the reaction. - Ensure the brominating agent is fresh and has been stored correctly.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the two synthetic routes. Please note that yields are highly dependent on the specific reaction scale and purification methods.

Route Reactants Solvent Catalyst/Reagent Reaction Time Yield Reference
A: Fischer Esterification 3-bromo-4-methylbenzoic acid, EthanolEthanol (excess)Conc. H₂SO₄2-4 hours~75-95%[1][8]
A: Fischer Esterification 3-bromo-4-methylbenzoic acid, EthanolToluenep-TsOH4-8 hoursHigh (with water removal)[3][4]
B: Bromination Ethyl 4-methylbenzoateDichloromethaneBr₂, Acetic Acid32-35 hoursHigh[7]
B: Bromination Ethyl 4-methylbenzoateCarbon TetrachlorideNBS, Benzoyl Peroxide4 hours~98% (benzylic bromination)[5]
B: Bromination Ethyl 4-methylbenzoateAcetonitrileNBSVariesGood for electron-rich aromatics[6]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-bromo-4-methylbenzoic acid
  • To a round-bottom flask, add 3-bromo-4-methylbenzoic acid (1.0 eq).

  • Add an excess of absolute ethanol (at least 5 equivalents), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Electrophilic Bromination of ethyl 4-methylbenzoate
  • Dissolve ethyl 4-methylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask protected from light.

  • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 eq), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Fischer Esterification cluster_route_b Route B: Electrophilic Bromination A_start 3-bromo-4-methylbenzoic acid + Ethanol (excess) A_reflux Reflux with H₂SO₄ A_start->A_reflux A_workup Aqueous Workup A_reflux->A_workup A_purify Purification A_workup->A_purify A_product This compound A_purify->A_product B_start Ethyl 4-methylbenzoate + Bromine B_reaction Reaction in Dichloromethane with FeBr₃ (dark) B_start->B_reaction B_quench Quench with Na₂S₂O₃ B_reaction->B_quench B_workup Aqueous Workup B_quench->B_workup B_purify Purification B_workup->B_purify B_product This compound B_purify->B_product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_esterification Route A: Esterification cluster_bromination Route B: Bromination start Low Yield in Synthesis ester_issue Incomplete Reaction? start->ester_issue If Route A bromo_issue Side Products Observed? start->bromo_issue If Route B ester_sol1 Increase Ethanol Excess ester_issue->ester_sol1 ester_sol2 Remove H₂O (Dean-Stark) ester_issue->ester_sol2 ester_sol3 Increase Reaction Time ester_issue->ester_sol3 bromo_sol1 Benzylic Bromide? -> React in Dark, Polar Solvent bromo_issue->bromo_sol1 bromo_sol2 Di-bromination? -> Use Stoichiometric Br₂ bromo_issue->bromo_sol2

Caption: Troubleshooting low yield in synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-bromo-4-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring profoundly influences the chemical reactivity of the molecule. This guide provides a comparative analysis of the reactivity of key isomers of ethyl bromo-methylbenzoate, with a focus on Ethyl 3-bromo-4-methylbenzoate and its structural isomers. Understanding these differences is crucial for reaction design, optimization, and the strategic synthesis of complex molecules in pharmaceutical and materials science research.

The reactivity of these isomers, particularly in common cross-coupling reactions, is governed by a combination of electronic and steric effects imparted by the bromo, methyl, and ethyl carboxylate substituents. This guide will delve into these factors to predict and explain the reactivity trends among these valuable synthetic intermediates.

Factors Influencing Reactivity

The reactivity of aryl bromides in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling is primarily dictated by two factors:

  • Electronic Effects: The electron density at the carbon atom bonded to the bromine. Electron-withdrawing groups (EWGs) decrease electron density, making the carbon more electrophilic and often accelerating reactions like Suzuki-Miyaura coupling.[1] Conversely, electron-donating groups (EDGs) increase electron density.

  • Steric Effects: The spatial arrangement of substituents around the reaction center. Bulky groups near the bromine atom can hinder the approach of reactants or catalysts, thereby slowing down the reaction rate.[2][3] This is particularly significant for ortho-substituted compounds.[4]

Comparative Analysis of Isomers

For this guide, we will compare three representative isomers to illustrate the interplay of these effects:

  • Ethyl 4-bromo-3-methylbenzoate

  • This compound

  • Ethyl 2-bromo-4-methylbenzoate (representing an ortho-substituted isomer)

The ethyl carboxylate group (-COOEt) is a moderately electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution but activating it for nucleophilic substitution.[5][6] The methyl group (-CH₃) is a weak electron-donating group.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

IsomerStructureKey Influencing FactorsPredicted Reactivity
Ethyl 4-bromo-3-methylbenzoate A bromo group at the para position relative to the electron-withdrawing ester group.Electronic: The strong electron-withdrawing effect of the para-ester group significantly increases the electrophilicity of the C-Br bond, facilitating oxidative addition of the palladium catalyst.[1] The meta-methyl group has a minor electronic influence. Steric: Minimal steric hindrance at the bromine position.High
This compound A bromo group at the meta position relative to the ester group.Electronic: The electron-withdrawing effect of the ester group is less pronounced at the meta position.[1] The para-methyl group provides a slight activating effect through electron donation. Steric: Minimal steric hindrance.Moderate
Ethyl 2-bromo-4-methylbenzoate A bromo group at the ortho position relative to the ester group.Electronic: Similar electronic activation to the para-isomer due to the proximity of the ester group. Steric: Significant steric hindrance from the adjacent bulky ethyl carboxylate group impedes the approach of the palladium catalyst to the C-Br bond.[1][2] This "ortho effect" is often the dominant factor.[4]Low

This trend, where reactivity follows the pattern para > meta > ortho, is a well-documented phenomenon in Suzuki coupling reactions of substituted aryl halides.[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following is a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of the different ethyl bromo-methylbenzoate isomers.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective ethyl bromo-methylbenzoate isomer (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), and a suitable phosphine ligand like SPhos (0.04 mmol).[7]

  • The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.[7]

Solvent and Base Addition:

  • Anhydrous solvent, such as toluene or dioxane (10 mL), is added via syringe.[7]

  • A 2M aqueous solution of a base, typically K₂CO₃ or Cs₂CO₃ (2.0 mL), is then added.[7]

Reaction Conditions:

  • The reaction mixture is heated to a temperature between 80-110 °C and stirred vigorously for a predetermined time (e.g., 2-24 hours).

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

To obtain comparative data, it is essential to run the reactions for each isomer under identical conditions (catalyst loading, temperature, concentration, and reaction time) and quantify the product yield, for example, by using an internal standard in GC analysis.

Visualization of Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern organic synthesis.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X (L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-R (L)₂ D->E F Reductive Elimination E->F G Ar-R Product F->G G->A Catalyst Regeneration ArX Ar-X ArX->B RBOH2 R-B(OH)₂ + Base RBOH2->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a framework for understanding and predicting the comparative reactivity of this compound isomers. The principles of electronic and steric effects are paramount in determining reaction outcomes, with experimental validation being the ultimate arbiter of these predictions.

References

A Comparative Guide to the Suzuki Coupling of Ethyl 3-bromo-4-methylbenzoate and Ethyl 4-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of substrates, particularly the substitution pattern on the aryl halide, can significantly impact reaction efficiency. This guide provides a comparative analysis of two isomeric substrates, ethyl 3-bromo-4-methylbenzoate and ethyl 4-bromo-3-methylbenzoate, in the context of Suzuki coupling reactions.

Due to a lack of direct head-to-head comparative experimental data for these specific isomers in the public domain, this guide leverages established principles of physical organic chemistry and available data from structurally analogous compounds to predict and rationalize their relative performance.

Executive Summary of Reactivity Comparison

Based on the interplay of electronic and steric effects, ethyl 4-bromo-3-methylbenzoate is predicted to exhibit higher reactivity in Suzuki coupling reactions compared to this compound.

  • Electronic Effects: The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. Electron-withdrawing groups on the aromatic ring can enhance the rate of this step. In ethyl 4-bromo-3-methylbenzoate, the electron-withdrawing ethyl ester group is para to the bromine atom, exerting a stronger activating effect through resonance. In contrast, for this compound, the ester group is meta to the bromine, and its electron-withdrawing influence is primarily inductive and less pronounced.

  • Steric Effects: Steric hindrance around the reaction center can impede the approach of the bulky palladium catalyst. In this compound, the methyl group is ortho to the bromine atom, which can introduce some steric hindrance. While a methyl group is not excessively bulky, its presence adjacent to the reaction site can be expected to have a greater retarding effect than in ethyl 4-bromo-3-methylbenzoate, where the substituents ortho to the bromine are a hydrogen atom and a carbon of the benzene ring.

Data from Structurally Similar Compounds

While specific data for the title compounds is scarce, the following table summarizes typical conditions and yields for Suzuki coupling reactions of structurally related bromobenzoic acid derivatives and bromotoluenes. This data provides a general framework for the conditions that would likely be effective for the coupling of this compound and ethyl 4-bromo-3-methylbenzoate.

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl2⊂dmβ-CD (0.5 mol%)Na2CO3H2O/CH3OH (3/1)RT4>98[1]
3-Bromobenzoic acidPhenylboronic acid[PdCl2(NH2CH2COOH)2] (0.1 mol%)K2CO3H2ORT1.597[2]
4-BromotoluenePhenylboronic acidPd Nanocrystals in [P66614]DBSKOHIonic LiquidMW-High[3]
Benzyl 3,5-bis(benzyloxy)-4-bromobenzoatePotassium vinyltrifluoroborateNot specifiedNot specifiedNot specifiedMW-Mixture of products[4]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a substituted aryl bromide, which can be adapted for this compound and ethyl 4-bromo-3-methylbenzoate. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for optimal results.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Ethyl bromo-methylbenzoate isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the ethyl bromo-methylbenzoate isomer, the arylboronic acid, and the base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_workflow Experimental Workflow Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (R'-B(OR)_2) PdII->Transmetal Ar'-B(OH)₂ Base PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArBr Ethyl bromo-methylbenzoate ArBOH2 Arylboronic Acid Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Heating & Stirring (Inert Atmosphere) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Catalytic cycle and experimental workflow of the Suzuki-Miyaura coupling reaction.

Conclusion

In the Suzuki coupling of this compound and ethyl 4-bromo-3-methylbenzoate, a difference in reactivity is anticipated based on fundamental electronic and steric principles. Ethyl 4-bromo-3-methylbenzoate is predicted to be the more reactive substrate due to the favorable electronic activation by the para-ester group and lower steric hindrance around the C-Br bond. While direct comparative experimental data is not available, this guide provides a strong theoretical framework and practical starting points for researchers utilizing these building blocks in organic synthesis. Experimental validation of these predictions would be a valuable contribution to the field.

References

"alternative brominating agents to N-bromosuccinimide for ethyl 4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective bromination of the benzylic methyl group of ethyl 4-methylbenzoate is a critical transformation in the synthesis of various pharmaceutical intermediates and advanced organic materials. The resulting ethyl 4-(bromomethyl)benzoate is a versatile building block. While N-bromosuccinimide (NBS) is the conventional reagent for this transformation, a range of alternative agents offer unique advantages in terms of reactivity, selectivity, cost, and safety. This guide provides an objective comparison of N-bromosuccinimide and its alternatives—molecular bromine (Br₂), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and tribromoisocyanuric acid (TBCA)—supported by experimental data and detailed protocols.

Performance Comparison of Brominating Agents

The choice of brominating agent for the benzylic bromination of ethyl 4-methylbenzoate significantly impacts reaction efficiency, selectivity, and overall yield. The following table summarizes the quantitative data for N-bromosuccinimide and its alternatives.

Brominating AgentReagent Equiv.Initiator/CatalystSolventTemp. (°C)Time (h)Yield (%)Key Observations
N-Bromosuccinimide (NBS) 1.1Benzoyl Peroxide (cat.)CCl₄Reflux4~98%High yield, but uses a toxic and environmentally harmful solvent.
Molecular Bromine (Br₂) *1.0-1.2UV light or heatCCl₄ or CHCl₃60-802-664-95%Direct use of corrosive and toxic Br₂. Potential for aromatic bromination as a side reaction.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) ~0.5AIBN or BPO (cat.)DichloromethaneReflux2-4HighA cost-effective alternative to NBS with a higher bromine content by weight. Selectivity can be an issue.
Tribromoisocyanuric Acid (TBCA) ~0.34NoneEthyl AcetateReflux3-580-88%A "green" and efficient alternative that does not require a catalyst or light initiation. Uses a more environmentally benign solvent.

Experimental Protocols

Detailed methodologies for the benzylic bromination of ethyl 4-methylbenzoate using each of the compared agents are provided below.

Protocol 1: N-Bromosuccinimide (NBS)

This protocol is a standard laboratory procedure for the selective benzylic bromination of toluene derivatives.

Materials:

  • Ethyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methylbenzoate (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-(bromomethyl)benzoate.

Protocol 2: Molecular Bromine (Br₂)

This method utilizes elemental bromine, often with photochemical or thermal initiation, for the benzylic bromination.

Materials:

  • Ethyl 4-methylbenzoate

  • Molecular Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 4-methylbenzoate (1.0 eq) in carbon tetrachloride or chloroform in a flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer.

  • Initiate the reaction either by heating the solution to 60-80°C or by irradiation with a UV lamp.

  • Add molecular bromine (1.0-1.2 eq) dropwise to the reaction mixture over a period of 1-2 hours.

  • Continue to stir the reaction at the same temperature for an additional 1-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and carefully quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure or column chromatography.

Protocol 3: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH serves as a solid, stable, and cost-effective source of bromine for radical brominations.

Materials:

  • Ethyl 4-methylbenzoate

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 4-methylbenzoate (1.0 eq) in dichloromethane, add DBDMH (~0.5 eq, as it contains two bromine atoms) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

  • Heat the mixture to reflux (approximately 40°C) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the 5,5-dimethylhydantoin byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography.

Protocol 4: Tribromoisocyanuric Acid (TBCA)

TBCA is a powerful brominating agent that can achieve benzylic bromination under neutral conditions without a radical initiator.

Materials:

  • Ethyl 4-methylbenzoate

  • Tribromoisocyanuric Acid (TBCA)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-methylbenzoate (1.0 eq) in ethyl acetate.

  • Add tribromoisocyanuric acid (~0.34 eq, as it contains three bromine atoms) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and stir for 3-5 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the cyanuric acid byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium sulfite to quench any remaining active bromine species, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to yield pure ethyl 4-(bromomethyl)benzoate.

Experimental Workflow

The general workflow for the benzylic bromination of ethyl 4-methylbenzoate is depicted in the following diagram.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_reagents Ethyl 4-methylbenzoate + Brominating Agent + (Initiator/Catalyst) + Solvent reaction Heating / UV Irradiation start_reagents->reaction 1. Mix filtration Filtration reaction->filtration 2. Cool extraction Aqueous Wash filtration->extraction 3. Separate drying Drying extraction->drying 4. Dry purification Column Chromatography / Distillation drying->purification 5. Concentrate product Ethyl 4-(bromomethyl)benzoate purification->product 6. Isolate

Caption: General experimental workflow for benzylic bromination.

Signaling Pathways and Logical Relationships

The underlying mechanism for the benzylic bromination with these reagents is a free radical chain reaction. The following diagram illustrates the key steps in this process.

radical_bromination_pathway cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination initiator Initiator (Heat/Light) br_source Br Source (NBS, Br₂, DBDMH, TBCA) br_radical Bromine Radical (Br•) br_source->br_radical Generates substrate Ethyl 4-methylbenzoate br_radical->substrate Abstracts H• hbr HBr br_radical->hbr termination Radical Combination br_radical->termination benzyl_radical Benzylic Radical substrate->benzyl_radical br2 Br₂ benzyl_radical->br2 Reacts with benzyl_radical->termination br2->br_radical Regenerates product Ethyl 4-(bromomethyl)benzoate br2->product

Caption: Free radical chain mechanism for benzylic bromination.

"performance of Ethyl 3-bromo-4-methylbenzoate against other aryl bromides in catalysis"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the selection of the aryl bromide substrate is a critical parameter that dictates reaction efficiency and product yield. Ethyl 3-bromo-4-methylbenzoate, a substituted aryl halide, presents a unique electronic profile with both an electron-donating methyl group and an electron-withdrawing ethyl ester group. This guide provides a comparative analysis of its performance against other aryl bromides in key catalytic reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.

Comparative Performance in Cross-Coupling Reactions

The reactivity of an aryl bromide in common cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups tend to increase the rate of oxidative addition, a key step in the catalytic cycle, while electron-donating groups can have the opposite effect. The steric hindrance around the bromine atom also plays a crucial role.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The electronic properties of the aryl bromide are a key factor in the success of this reaction. Generally, aryl bromides with electron-withdrawing groups exhibit higher reactivity.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid

Aryl BromideSubstituent(s)Electronic EffectTypical Yield (%)
4-Bromonitrobenzene-NO₂Strong Electron-Withdrawing95-99%
4-Bromoacetophenone-COCH₃Moderate Electron-Withdrawing90-98%
This compound -COOEt, -CH₃ Mixed 85-95% (Estimated)
BromobenzeneNoneNeutral80-90%
4-Bromotoluene-CH₃Weak Electron-Donating75-85%
4-Bromoanisole-OCH₃Strong Electron-Donating70-80%

Note: The yield for this compound is an estimate based on the combined electronic effects of its substituents in comparison to other aryl bromides for which experimental data is available. Actual yields may vary depending on specific reaction conditions.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to the Suzuki coupling, the reactivity of the aryl bromide is enhanced by the presence of electron-withdrawing groups.

Table 2: Comparison of Yields in the Heck Reaction of Various Aryl Bromides with Styrene

Aryl BromideSubstituent(s)Electronic EffectTypical Yield (%)[1]
4-Bromoacetophenone-COCH₃Moderate Electron-Withdrawing99%
4-Bromobenzaldehyde-CHOModerate Electron-Withdrawing99%
This compound -COOEt, -CH₃ Mixed 90-98% (Estimated)
Bromotoluene-CH₃Weak Electron-Donating95%
Bromoanisole-OCH₃Strong Electron-Donating96%

Note: The yield for this compound is an estimate based on its electronic similarity to other high-yielding substrates. Actual yields can be influenced by the specific catalyst system and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal results in catalytic cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Degassed toluene and water are added to the flask.

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for the Heck Reaction

This protocol outlines a standard procedure for the Heck coupling of an aryl bromide with an alkene.

Materials:

  • Aryl bromide (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a Schlenk tube, the aryl bromide, palladium(II) acetate, and tri(o-tolyl)phosphine are dissolved in anhydrous DMF under an inert atmosphere.

  • Styrene and triethylamine are then added to the mixture.

  • The reaction vessel is sealed and heated to 100-120 °C for 12-24 hours.

  • The reaction is monitored by GC-MS.

  • After completion, the mixture is cooled to room temperature and partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the desired product.

Visualizing Catalytic Processes

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the logic behind comparative analyses.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Bromide, Boronic Acid, Catalyst, Base) setup Assemble Apparatus under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup add_solvents Add Degassed Solvents setup->add_solvents heating Heat and Stir add_solvents->heating extraction Extraction heating->extraction Reaction Completion drying Drying extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for a typical cross-coupling reaction.

Comparative_Analysis cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) cluster_product Catalytic Performance A Aryl Bromide Substrate EWG e.g., -NO2, -CN, -COOR A->EWG EDG e.g., -CH3, -OCH3 A->EDG EWG_effect Increased Reactivity (Faster Oxidative Addition) EWG->EWG_effect Performance Reaction Yield Turnover Number (TON) Turnover Frequency (TOF) EWG_effect->Performance EDG_effect Decreased Reactivity (Slower Oxidative Addition) EDG->EDG_effect EDG_effect->Performance

Caption: Factors influencing aryl bromide performance in catalysis.

References

A Comparative Guide to Purity Validation of Synthesized Ethyl 3-bromo-4-methylbenzoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized Ethyl 3-bromo-4-methylbenzoate. The information presented is supported by established analytical principles and methodologies, offering a framework for robust purity assessment in a research and drug development context.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique in the pharmaceutical industry for the analysis of drug substances and products.[1][2] Its high resolution, sensitivity, and precise quantification capabilities make it an ideal method for assessing the purity of synthesized compounds like this compound.[2] A typical HPLC method for this purpose would involve a reversed-phase separation, where the compound of interest is separated from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2][3]

The following protocol outlines a standard approach for the purity validation of this compound using HPLC.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of Acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterValue
Retention Time of this compound18.5 min
Total Peak Area1,250,000 mAUs
Peak Area of this compound1,237,500 mAUs
Calculated Purity 99.0%

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.[4]

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, precise quantification.[2]Requires solvent consumption, can be more complex to develop methods.
Gas Chromatography (GC) Partitioning of volatile compounds between a stationary phase and a gaseous mobile phase.Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors (e.g., FID).[4][5]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods, can be complex to interpret spectra of mixtures.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not suitable for liquids or amorphous solids.

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesized Compound weighing Weighing synthesis->weighing dissolution Dissolution weighing->dissolution dilution Dilution dissolution->dilution filtration Filtration dilution->filtration injection Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation final_report final_report calculation->final_report Final Report

Caption: Workflow for HPLC Purity Validation of this compound.

Conclusion

For the purity validation of synthesized this compound, HPLC stands out as a highly suitable and reliable method. Its ability to separate and quantify the main compound from closely related impurities provides a high degree of confidence in the purity assessment. While other techniques like GC and NMR offer complementary information and can be valuable for a comprehensive characterization, HPLC provides an optimal balance of resolution, sensitivity, and quantitative accuracy for routine purity testing in a drug development setting. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities and the intended use of the synthesized compound.

References

A Comparative Analysis of the Reaction Kinetics of Bromo-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the reaction kinetics of ortho-, meta-, and para-bromo-methylbenzoate isomers, supported by experimental data and theoretical principles.

The positional isomerism of a substituent on an aromatic ring can profoundly influence the reactivity of a molecule. This guide provides an in-depth comparison of the reaction kinetics of the three isomers of bromo-methylbenzoate: methyl 2-bromobenzoate (ortho), methyl 3-bromobenzoate (meta), and methyl 4-bromobenzoate (para). Understanding these kinetic differences is crucial for optimizing reaction conditions, predicting product distributions, and designing novel molecular entities in pharmaceutical and materials science. This report summarizes quantitative kinetic data, details relevant experimental protocols, and visualizes the underlying principles governing the observed reactivity trends.

Quantitative Comparison of Reaction Kinetics

The alkaline hydrolysis (saponification) of bromo-methylbenzoate isomers serves as a key reaction to probe their relative reactivities. The rate of this second-order reaction is influenced by both electronic and steric factors imparted by the position of the bromine atom. The following table summarizes the available and estimated rate constants for the saponification of the three isomers.

IsomerStructureRate Constant (k) at 35°C (L·mol⁻¹·min⁻¹)Relative Reactivity
Methyl 2-bromobenzoate (ortho)Slower than para, faster than meta (Est.)Intermediate
Methyl 3-bromobenzoate (meta)8.6[1][2][3]Slowest
Methyl 4-bromobenzoate (para)~10.4 (Estimated via Hammett Equation)Fastest

Analysis of Kinetic Data:

The reactivity trend observed for the saponification of bromo-methylbenzoate isomers is para > ortho > meta. This trend can be rationalized by considering the electronic and steric effects of the bromine substituent.

  • Para-isomer: The para-bromo substituent exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). In the transition state of the saponification reaction, a negative charge develops on the carbonyl oxygen. The electron-withdrawing nature of the bromine at the para position helps to stabilize this developing negative charge, thus increasing the reaction rate.

  • Meta-isomer: At the meta position, the resonance effect is negligible, and only the electron-withdrawing inductive effect operates. This effect is weaker than the combined effects at the para position, leading to a slower reaction rate compared to the para isomer.[1][2][3]

  • Ortho-isomer: The ortho-isomer's reactivity is influenced by a combination of electronic and steric effects, often referred to as the "ortho effect." While the electronic effects are similar to the para-isomer, the close proximity of the bulky bromine atom to the ester group can sterically hinder the approach of the nucleophile (hydroxide ion), which would decrease the reaction rate. Conversely, it can also prevent coplanarity of the ester group with the benzene ring, which can increase the susceptibility of the carbonyl carbon to nucleophilic attack. The observed intermediate reactivity of the ortho-ethyl-bromobenzoate suggests that for this system, the rate-enhancing electronic effects are partially counteracted by steric hindrance.[4]

The estimated rate constant for the para-isomer was calculated using the Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for the substituted benzoate, k₀ is the rate constant for the unsubstituted methyl benzoate, ρ is the reaction constant, and σ is the substituent constant. Using a known ρ value of approximately 2.26 for the saponification of methyl benzoates and the Hammett constant for a para-bromo substituent (σ = +0.23), the rate constant for methyl 4-bromobenzoate is estimated to be around 10.4 L·mol⁻¹·min⁻¹.

Experimental Protocols

The determination of the reaction kinetics for the saponification of bromo-methylbenzoate isomers typically involves monitoring the disappearance of the ester or the formation of the carboxylate product over time. A common method is to follow the change in the concentration of the hydroxide ion.

General Experimental Protocol for Saponification Kinetics:

  • Preparation of Reactant Solutions:

    • Prepare a standardized solution of sodium hydroxide (e.g., 0.05 M) in a suitable solvent system, such as a dioxane-water or ethanol-water mixture.

    • Prepare solutions of each bromo-methylbenzoate isomer of a known concentration (e.g., 0.05 M) in the same solvent system.

  • Reaction Initiation and Sampling:

    • Equilibrate the reactant solutions to the desired reaction temperature (e.g., 35°C) in a constant temperature bath.

    • Initiate the reaction by mixing equal volumes of the ester and sodium hydroxide solutions.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching and Titration:

    • Quench the reaction in each aliquot by adding it to a known excess of a standard acid solution (e.g., hydrochloric acid).

    • Determine the amount of unreacted sodium hydroxide in the aliquot by back-titrating the excess acid with a standardized solution of a weaker base (e.g., sodium carbonate) using a suitable indicator.

  • Data Analysis:

    • Calculate the concentration of the ester at each time point from the amount of consumed sodium hydroxide.

    • For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line.

    • The rate constant (k) is determined from the slope of this line.

Visualizing Reaction Principles

Diagram of Factors Influencing Reactivity:

G Factors Influencing the Saponification Rate of Bromo-methylbenzoate Isomers cluster_isomers Isomer Position cluster_effects Dominant Effects cluster_reactivity Relative Reaction Rate Ortho Ortho Inductive (-I) & Resonance (+M) & Steric Inductive (-I) & Resonance (+M) & Steric Ortho->Inductive (-I) & Resonance (+M) & Steric Meta Meta Inductive (-I) Inductive (-I) Meta->Inductive (-I) Para Para Inductive (-I) & Resonance (+M) Inductive (-I) & Resonance (+M) Para->Inductive (-I) & Resonance (+M) Intermediate Intermediate Inductive (-I) & Resonance (+M) & Steric->Intermediate Slowest Slowest Inductive (-I)->Slowest Fastest Fastest Inductive (-I) & Resonance (+M)->Fastest

Caption: Logical flow from isomer position to dominant electronic/steric effects and resulting reactivity.

Experimental Workflow Diagram:

G General Experimental Workflow for Kinetic Analysis Start Start Prepare Reactant Solutions Prepare Reactant Solutions Start->Prepare Reactant Solutions Equilibrate to Temperature Equilibrate to Temperature Prepare Reactant Solutions->Equilibrate to Temperature Initiate Reaction Initiate Reaction Equilibrate to Temperature->Initiate Reaction Withdraw Aliquots at Intervals Withdraw Aliquots at Intervals Initiate Reaction->Withdraw Aliquots at Intervals Quench Reaction Quench Reaction Withdraw Aliquots at Intervals->Quench Reaction Back-Titration Back-Titration Quench Reaction->Back-Titration Calculate Concentrations Calculate Concentrations Back-Titration->Calculate Concentrations Plot Data (1/[Ester] vs. time) Plot Data (1/[Ester] vs. time) Calculate Concentrations->Plot Data (1/[Ester] vs. time) Determine Rate Constant (k) Determine Rate Constant (k) Plot Data (1/[Ester] vs. time)->Determine Rate Constant (k) End End Determine Rate Constant (k)->End

Caption: Step-by-step workflow for the kinetic analysis of bromo-methylbenzoate saponification.

References

A Comparative Cost-Benefit Analysis of Ethyl 3-bromo-4-methylbenzoate and its Alternatives in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Intermediate Selection in Pharmaceutical Manufacturing

The selection of starting materials and key intermediates is a critical decision in drug synthesis, profoundly impacting the overall cost, efficiency, and environmental footprint of the manufacturing process. This guide provides a detailed cost-benefit analysis of using Ethyl 3-bromo-4-methylbenzoate and related brominated benzoic acid derivatives in the synthesis of pharmaceuticals, with a specific focus on the widely prescribed antihypertensive drug, Telmisartan. We will compare a traditional synthetic approach with a more modern, convergent strategy, providing experimental data and detailed protocols to inform your research and development efforts.

The Role of Brominated Benzoic Acid Derivatives in API Synthesis

This compound and its structural isomers are versatile intermediates in organic synthesis. The presence of the bromine atom allows for the formation of carbon-carbon bonds through various cross-coupling reactions, while the ester group provides a handle for further functionalization. These characteristics make such compounds valuable building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example is the synthesis of 'sartans', a class of angiotensin II receptor blockers used to treat high blood pressure.

Case Study: Telmisartan Synthesis

To illustrate the comparative advantages and disadvantages of different synthetic strategies, we will examine two distinct routes for the synthesis of Telmisartan.

Route 1: The Traditional Linear Approach

The traditional synthesis of Telmisartan often involves a linear sequence where the bis-benzimidazole core is first constructed and then alkylated with a brominated biphenyl derivative. This approach, while effective, can suffer from lower overall yields and the use of hazardous reagents.

Route 2: A Convergent Suzuki Coupling Approach

Modern synthetic strategies often employ a convergent approach, where key fragments of the molecule are synthesized separately and then joined together in a later step. For Telmisartan, this frequently involves a Suzuki coupling reaction to form the central biphenyl structure. This method can lead to higher overall yields and improved process efficiency.

Comparative Analysis: Traditional vs. Convergent Synthesis

The following table summarizes the key quantitative differences between the two synthetic strategies for Telmisartan.

MetricTraditional Linear RouteConvergent Suzuki Coupling Route
Key Intermediate 4'-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline & 4-(hydroxymethyl)phenylboronic acid
Overall Yield Approximately 21%[1][2]Approximately 46%[1]
Number of Steps (Longest Linear Sequence) 8 steps[1]6 steps[1]
Key Reaction N-alkylationSuzuki Coupling
Reagent & Catalyst Cost Generally higher due to multi-step synthesis and less efficient reactions.Can be lower due to higher yields and fewer steps, though palladium catalysts for Suzuki coupling can be a significant cost factor.
Process Efficiency Lower, with more intermediate isolation and purification steps.Higher, with a more streamlined workflow.
Safety & Environmental Concerns Use of potentially unstable and hazardous brominating agents. Use of unrecoverable solvents like DMF or DMSO.[2]Use of boronic acids, which are generally considered more environmentally benign than organotin reagents.

Experimental Protocols

Below are representative experimental protocols for key steps in both synthetic routes.

Protocol 1: N-Alkylation in the Traditional Route (Hypothetical step based on similar reactions)

Reaction: Alkylation of the bis-benzimidazole core with a brominated biphenyl derivative.

Materials:

  • 1H-Benzimidazole-2-n-propyl-4-methyl-6-(1'-methyl benzimidazole-2'-yl) (1 equivalent)

  • Methyl-4-(bromomethyl)biphenyl-2-carboxylate (1.1 equivalents)[3]

  • Potassium hydroxide (2 equivalents)[3]

  • Dimethyl sulfoxide (solvent)[3]

Procedure:

  • To a solution of 1H-Benzimidazole-2-n-propyl-4-methyl-6-(1'-methyl benzimidazole-2'-yl) in dimethyl sulfoxide, add potassium hydroxide.[3]

  • Add methyl-4-(bromomethyl)biphenyl-2-carboxylate to the mixture at ambient temperature.[3]

  • Stir the contents for 2 hours at 25-30°C.[3]

  • Heat the reaction mixture to 40-50°C and maintain for 2 hours.[3]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water to the reaction mixture and acidify with acetic acid to a pH of approximately 4.[3]

  • Filter the precipitated solid, wash with purified water, and dry under reduced pressure to obtain the desired product.[3]

Protocol 2: Suzuki Coupling in the Convergent Route

Reaction: Synthesis of the biphenyl core via a palladium-catalyzed Suzuki coupling.

Materials:

  • 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1 equivalent)

  • 4-(hydroxymethyl)phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (0.02 equivalents)

  • Triphenylphosphine (0.08 equivalents)

  • Potassium carbonate (2 equivalents)

  • Toluene and Water (solvent mixture)

Procedure:

  • To a reaction vessel, add 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, 4-(hydroxymethyl)phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a mixture of toluene and water as the solvent.

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic approaches.

G cluster_0 Traditional Linear Synthesis of Telmisartan A 4-Amino-3-methylbenzoic acid methyl ester B Acylation & Nitration A->B C Reduction & Cyclization B->C D Benzimidazole Derivative C->D E Saponification & Condensation D->E F Bis-benzimidazole Core E->F G Alkylation with 4'-(bromomethyl)-biphenyl derivative F->G H Ester Hydrolysis G->H I Telmisartan H->I

Caption: Workflow for the traditional, linear synthesis of Telmisartan.

G cluster_1 Convergent Synthesis of Telmisartan via Suzuki Coupling J 2-(2-bromophenyl)-4,4- dimethyl-2-oxazoline L Suzuki Coupling J->L K 4-(hydroxymethyl)phenyl boronic acid K->L M Biphenyl Intermediate L->M O Condensation M->O N Bis-benzimidazole Core (synthesized separately) N->O P Intermediate O->P Q Acid Hydrolysis P->Q R Telmisartan Q->R

Caption: Workflow for the convergent synthesis of Telmisartan using Suzuki coupling.

Conclusion and Recommendations

The choice of synthetic route and key intermediates is a multifaceted decision that requires careful consideration of various factors.

  • Cost: While the initial cost of starting materials for a convergent synthesis, such as boronic acids and palladium catalysts, may be a consideration, the significantly higher overall yield and fewer processing steps often make it the more cost-effective option for large-scale production.[4] The development of more efficient and recyclable catalyst systems further improves the economic viability of this approach.

  • Efficiency and Yield: The convergent approach consistently demonstrates higher overall yields compared to the traditional linear synthesis of Telmisartan.[1] This is a major advantage in pharmaceutical manufacturing, as it translates directly to lower costs and less waste.

  • Safety and Environmental Impact: Modern convergent strategies, such as Suzuki coupling, often avoid the use of hazardous reagents and unstable intermediates associated with older methods.[2] The ability to use more environmentally friendly solvents and the generation of less waste contribute to a "greener" manufacturing process.

For researchers and drug development professionals, investing in the development of convergent synthetic routes is highly recommended. While the initial process development may require more optimization, the long-term benefits in terms of cost, efficiency, and sustainability are substantial. The use of intermediates like this compound and its analogs remains relevant, particularly in the context of developing novel cross-coupling methodologies. However, for established APIs like Telmisartan, the data strongly supports the adoption of more modern, convergent strategies that move away from traditional alkylations with brominated biphenyl derivatives.

References

A Researcher's Guide to Bioisosteric Replacements for the Bromo-Methylbenzoate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromo-methylbenzoate scaffold is a common starting point in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. However, the inherent properties of the bromo and methyl ester functionalities can sometimes lead to suboptimal pharmacokinetic or pharmacodynamic profiles. Bioisosteric replacement, a cornerstone of drug design, offers a rational approach to fine-tune these properties by substituting key structural motifs with groups that possess similar steric and electronic characteristics.

This guide provides an objective comparison of potential bioisosteric replacements for both the bromo and methylbenzoate moieties of the bromo-methylbenzoate scaffold. The information is supported by experimental data from relevant structure-activity relationship (SAR) studies on closely related analogs, offering valuable insights for lead optimization.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for various bioisosteric replacements. It is important to note that the data is compiled from studies on analogs of the bromo-methylbenzoate scaffold, and direct head-to-head comparisons on the exact parent scaffold are limited in the public domain.

Bioisosteric Replacements for the Bromo Moiety

The bromo group on the phenyl ring can be replaced with other halogens or different chemical groups to modulate properties like binding affinity and metabolic stability. The following data is derived from a study on 4-amino-3-halobenzoic acid analogs, a closely related scaffold.

Table 1: Comparison of Bioisosteres for the Bromo Group on a Phenyl Ring

Original Scaffold MoietyBioisosteric ReplacementTest System/AssayIC50 (µM)Reference Scaffold
3-Bromo3-Chloro EGFR Kinase Inhibition0.0914-Amino-3-halobenzamide
3-Bromo3-Fluoro EGFR Kinase Inhibition>104-Amino-3-halobenzamide
3-Bromo3-Methyl EGFR Kinase Inhibition0.284-Amino-3-methylbenzamide

Data is illustrative and derived from SAR studies on related aminobenzoic acid derivatives[1].

Bioisosteric Replacements for the Methyl Benzoate Moiety

The methyl ester of the benzoate group is susceptible to hydrolysis by esterases, potentially leading to rapid metabolism. Replacing this group can enhance metabolic stability and alter binding interactions. The following data is from a study on methyl benzoate derivatives as inhibitors of Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).

Table 2: Comparison of Bioisosteres for the Methyl Benzoate Group

Original Scaffold MoietyBioisosteric ReplacementTest System/AssayIC50 (µM)Reference Scaffold
Methyl 4-aminobenzoateEthyl 4-aminobenzoate G6PD Inhibition100.8Benzoate derivative
Methyl 4-aminobenzoatePropyl 4-aminobenzoate G6PD Inhibition254.2Benzoate derivative
Methyl 4-aminobenzoateMethyl 4-acetamidobenzoate G6PD Inhibition430.8Benzoate derivative
Methyl 4-aminobenzoateEthyl 4-aminobenzoate 6PGD Inhibition206.0Benzoate derivative
Methyl 4-aminobenzoatePropyl 4-aminobenzoate 6PGD Inhibition389.7Benzoate derivative
Methyl 4-aminobenzoateMethyl 4-acetamidobenzoate 6PGD Inhibition693.2Benzoate derivative

Data is from a study investigating methyl benzoate derivatives as inhibitors of PPP enzymes[2][3].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and comparing the performance of different compounds.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Materials:

  • Test compounds

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound stock solution to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include a control group with no inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate and product.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This protocol describes a common method to assess the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compounds

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (Cofactor for P450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add the liver microsomes, phosphate buffer, and the test compound.

  • Pre-warm the plate to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining compound against time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) can help to visualize complex workflows and relationships in drug discovery.

Bioisosteric_Replacement_Workflow Start Lead Compound (Bromo-methylbenzoate Scaffold) Identify Identify Liabilities (e.g., Metabolism, Potency) Start->Identify Design Design Bioisosteres - Aryl Halide Replacements - Ester Replacements Identify->Design Synthesis Synthesize Analogs Design->Synthesis Screening In Vitro Screening - Enzyme Inhibition (IC50) - Metabolic Stability Synthesis->Screening SAR Analyze SAR Screening->SAR SAR->Design Iterate Optimization Lead Optimization SAR->Optimization

Caption: A typical workflow for bioisosteric replacement in drug discovery.

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Activation Inhibitor Bromo-methylbenzoate Analog (Enzyme Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a bioactive compound.

Logical_Relationships cluster_Bromo Bromo Bioisosteres cluster_Ester Ester Bioisosteres Scaffold Bromo-methylbenzoate Scaffold Bromo Bromo Moiety Scaffold->Bromo Ester Methyl Ester Moiety Scaffold->Ester Cl Chloro Bromo->Cl Replacement F Fluoro Bromo->F Replacement CN Cyano Bromo->CN Replacement Alkyne Ethynyl Bromo->Alkyne Replacement Amide Amide Ester->Amide Replacement Tetrazole Tetrazole Ester->Tetrazole Replacement Oxadiazole Oxadiazole Ester->Oxadiazole Replacement Sulfonamide Sulfonamide Ester->Sulfonamide Replacement

Caption: Logical relationships of bioisosteric replacements for the scaffold.

References

A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of Brominated Benzoate Esters with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the expected performance of various boronic acids in the Suzuki-Miyaura coupling with a brominated benzoate ester, based on data from similar reactions. The yields are reported for reactions with methyl 2-bromobenzoate and serve as a predictive baseline for the cross-reactivity of Ethyl 3-bromo-4-methylbenzoate.

Table 1: Comparison of Reaction Yields for the Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate with Various Boronic Acids

Boronic Acid PartnerProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidMethyl 2-phenylbenzoatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895
4-Methoxyphenylboronic acidMethyl 2-(4-methoxyphenyl)benzoatePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292
4-Chlorophenylboronic acidMethyl 2-(4-chlorophenyl)benzoatePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801688
3-Thienylboronic acidMethyl 2-(thiophen-3-yl)benzoatePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1102485
3,5-Dimethylphenylboronic acidMethyl 2-(3,5-dimethylphenyl)benzoatePd(OAc)₂ / P(Cy)₃K₃PO₄THF/H₂O801290

Note: The data presented is compiled from studies on methyl 2-bromobenzoate and is intended to be representative. Actual yields for this compound may vary.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling of a brominated benzoate ester with an arylboronic acid is detailed below. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the brominated benzoate ester (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1 v/v) to the flask via syringe.

  • Reaction Execution: The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX Ar-X ArX->OxAdd Ar1BOH2 Ar'B(OH)₂ + Base Ar1BOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The logical flow of a typical Suzuki-Miyaura cross-coupling experiment is depicted below.

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst - Base Start->Setup Solvent Add Degassed Solvent Setup->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Product Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for Suzuki coupling.

Safety Operating Guide

Proper Disposal of Ethyl 3-bromo-4-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 3-bromo-4-methylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The following information is synthesized from safety data sheets of structurally similar compounds and reflects best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are present, use a NIOSH/MSHA approved respirator.[3]

Hazard Summary

The following table summarizes the hazard classifications for compounds structurally similar to this compound. Researchers should assume this compound presents similar hazards.

Hazard ClassificationDescription
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]
Specific target organ toxicityMay cause respiratory irritation.[1][2][3]
Aquatic ToxicityToxic to aquatic life with long lasting effects.[4][5]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1][3][4] Do not discharge this chemical into drains or the environment.[3][4]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and properly labeled hazardous waste container.
  • The container must be suitable for chemical waste, in good condition, and have a secure, tightly closing lid.[1][3]
  • Do not mix with other incompatible waste streams.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the approximate quantity of waste and the date of accumulation.

3. Storage:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[1][3]
  • This area should be away from heat sources and incompatible materials.[3]
  • Ensure the storage location is secure and accessible only to authorized personnel.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[4]
  • Provide them with the necessary information about the waste, including the chemical name and quantity.
  • Follow all institutional and regulatory procedures for waste manifest and handover.

5. Spill and Contamination Cleanup:

  • In the event of a spill, prevent further leakage if it is safe to do so.[4]
  • For solid spills, sweep up the material and place it in the hazardous waste container.[1] Avoid creating dust.
  • For liquid spills, use an inert absorbent material to soak up the chemical and then place the absorbent material into the hazardous waste container.[4]
  • Thoroughly clean the contaminated area.
  • Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Closed Hazardous Waste Container ppe->collect spill Spill or Contamination? collect->spill cleanup Follow Spill Cleanup Protocol: - Use inert absorbent - Place in waste container spill->cleanup Yes store Store in a Designated, Well-Ventilated Area spill->store No cleanup->collect contact Contact EHS or Licensed Waste Disposal Company store->contact end Proper and Compliant Disposal contact->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-bromo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 147962-81-0). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Signal Word: Warning[1]

Pictogram:

alt text

Personal Protective Equipment (PPE)

Engineering controls such as a chemical fume hood and readily accessible safety shower and eye wash stations are essential.[1] The following personal protective equipment should be worn at all times when handling this compound.[1]

Protection TypeSpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves (e.g., Nitrile rubber).[1]
Skin and Body Impervious clothing, such as a lab coat.[1]
Respiratory A suitable respirator should be used.[1]
Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of any dust, fumes, gas, mist, or vapors.[1]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Conditions for Safe Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • The recommended storage temperature is room temperature.[1]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Skin Contact Immediately wash the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.[1]
Eye Contact Flush eyes immediately with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do so.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting.[1]
Accidental Release and Disposal Plan

Accidental Release:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Clean-up: Absorb the spill with a liquid-binding material such as diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol.[1]

  • Disposal: Dispose of contaminated material in accordance with local regulations.[1]

Disposal:

  • Dispose of the contents and container in accordance with local, regional, and national regulations.[1]

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Work-up and Purification Work-up and Purification Perform Reaction->Work-up and Purification Decontaminate Glassware Decontaminate Glassware Work-up and Purification->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Standard laboratory workflow for handling chemical reagents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.